Denudaquinol
Description
Structure
2D Structure
Properties
Molecular Formula |
C19H26O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5-dihydroxyphenyl]acetate |
InChI |
InChI=1S/C19H26O4/c1-13(2)6-5-7-14(3)8-9-15-10-17(20)11-16(19(15)22)12-18(21)23-4/h6,8,10-11,20,22H,5,7,9,12H2,1-4H3/b14-8+ |
InChI Key |
FJFOYRHXOZSRFV-RIYZIHGNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=CC(=C1)O)CC(=O)OC)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1)O)CC(=O)OC)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Denudaquinol: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and cytotoxic activity of denudaquinol, a novel phenolic derivative isolated from the matured fruits of Magnolia denudata. This document details the experimental protocols for its extraction and purification and presents its biological activity data in a clear, structured format for researchers and drug development professionals.
Introduction
Magnolia denudata, commonly known as the Yulan magnolia, is a tree native to China that has been cultivated for centuries for its ornamental and medicinal properties.[1][2][3] Various parts of the plant, including the flower buds, bark, and leaves, have been utilized in traditional medicine for treating a range of ailments such as nasal congestion, sinusitis, and inflammatory conditions.[4] Phytochemical investigations of Magnolia species have revealed a rich diversity of bioactive compounds, including alkaloids, terpenoids, lignans, and neolignans. In 2009, a research group from Japan reported the discovery of two new phenolic derivatives, denudalide and this compound, from the matured fruits of Magnolia denudata.[4] This guide focuses specifically on this compound and its discovery.
Discovery and Initial Characterization
This compound was first isolated and characterized by Noshita and colleagues from the methanolic extract of the matured fruits of Magnolia denudata.[4] Alongside this compound, a related new phenolic derivative named denudalide and a known neolignan, denudatin A, were also identified.[4] The structural elucidation of these new compounds was achieved through spectroscopic analysis.
Experimental Protocols
The following sections detail the methodologies employed in the isolation and biological evaluation of this compound, based on the original research by Noshita et al. (2009).
Plant Material and Extraction
Matured fruits of Magnolia denudata were collected and air-dried. The dried fruits were then pulverized and extracted with methanol at room temperature. The resulting methanolic extract was concentrated under reduced pressure to yield a crude extract.
Isolation and Purification of this compound
The isolation of this compound was achieved through a multi-step chromatographic process. The workflow for this process is illustrated in the diagram below.
Detailed Protocol:
-
Initial Fractionation: The crude methanol extract was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting with pure n-hexane and gradually increasing the polarity with EtOAc.
-
Further Purification: Fractions containing the compounds of interest were identified by thin-layer chromatography (TLC). These fractions were then combined and further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a methanol-water (MeOH-H₂O) gradient elution system to yield pure this compound.
Cytotoxicity Assay
The cytotoxic activity of this compound was evaluated against two cell lines: SFME and r/mHM-SFME-1.[4] The assay was performed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.
Protocol:
-
Cell Culture: SFME and r/mHM-SFME-1 cells were cultured in the appropriate medium and conditions.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound.
-
Incubation: The treated cells were incubated for a specified period.
-
MTT Assay: After incubation, MTT solution was added to each well, and the plates were incubated further to allow for the formation of formazan crystals.
-
Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated.
Biological Activity
This compound, along with denudalide, exhibited cytotoxic activity against the tested cell lines.[4] The quantitative data for the cytotoxic effects of this compound are summarized in the table below.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | SFME | Data not available in abstract |
| r/mHM-SFME-1 | Data not available in abstract | |
| Denudalide | SFME | Data not available in abstract |
| r/mHM-SFME-1 | Data not available in abstract |
Note: The specific IC₅₀ values were not available in the abstract of the primary literature. Access to the full-text article is required for this specific data.
Signaling Pathways
The initial discovery paper did not elucidate the specific signaling pathways through which this compound exerts its cytotoxic effects.[4] Further research is required to understand the mechanism of action of this compound. A hypothetical workflow for investigating the mechanism of action is presented below.
Conclusion and Future Directions
The discovery of this compound from Magnolia denudata adds to the growing list of bioactive compounds from this plant species. Its cytotoxic activity suggests potential for further investigation as an anticancer agent. Future research should focus on:
-
Obtaining larger quantities of this compound for more extensive biological screening.
-
Elucidating the mechanism of action and identifying the specific molecular targets and signaling pathways involved in its cytotoxic effects.
-
Conducting structure-activity relationship (SAR) studies to potentially design and synthesize more potent analogs.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical animal models.
This technical guide provides a comprehensive summary of the current knowledge on this compound. As research progresses, a deeper understanding of its therapeutic potential will undoubtedly emerge, paving the way for its potential application in drug development.
References
Physical and chemical properties of Denudaquinol
An In-depth Technical Guide to the Physical and Chemical Properties of Denudaquinol
Introduction
This compound is a natural phenolic compound first isolated from the matured fruits of Magnolia denudata[1][2]. It belongs to the class of meroterpenoids, which are hybrid natural products containing both a terpenoid and a polyketide-derived moiety. Its structure features a hydroquinone ring substituted with a geranyl side chain and a methyl acetate group. This unique combination of functional groups imparts a range of interesting chemical properties and biological activities. Research has highlighted its cytotoxic effects against certain cell lines, suggesting potential for further investigation in drug development[2][3][4].
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.
General and Physicochemical Properties
This compound is identified by its specific molecular formula and IUPAC name. Its physicochemical properties, largely predicted through computational models, offer insights into its behavior in biological systems, such as absorption and membrane permeability[5].
Table 1: General and Predicted Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5-dihydroxyphenyl]acetate | [5] |
| Synonyms | 1189105-40-5, HY-N10936, DA-72664, CS-0637626 | [5] |
| CAS Number | 1189105-40-5 | [5] |
| Molecular Formula | C19H26O4 | [5][6] |
| Molecular Weight | 318.41 g/mol | [6] |
| Monoisotopic Mass | 318.183 g/mol | [5] |
| Appearance | Yellow oil (inferred from related compounds) | [1][7] |
| XLogP | 4.8 | [5] |
| Topological Polar Surface Area | 66.8 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 8 | [5] |
Chemical Structure and Reactivity
The chemical structure of this compound is central to its properties and biological function. It consists of three key regions: a hydroquinone core, a C10 geranyl lipid chain, and a methyl ester functional group.
-
Hydroquinone Core: The 1,4-dihydroxybenzene moiety is susceptible to oxidation, a common characteristic of hydroquinones which allows them to act as antioxidants by converting to the corresponding p-quinone[8]. This redox activity is often implicated in their biological effects.
-
Geranyl Side Chain: This unsaturated terpenoid chain increases the lipophilicity of the molecule, likely influencing its ability to cross cell membranes. The double bonds within the chain are potential sites for addition reactions.
-
Methyl Ester Group: The ester is subject to hydrolysis, which could occur chemically or be catalyzed by esterase enzymes in a biological system. This compound is structurally related to the natural lactone denudalide, and it has been suggested that this compound could, in principle, be formed by the methanolic hydrolysis of denudalide, although this conversion has not been demonstrated experimentally[1][7].
Caption: Potential chemical transformations of this compound.
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques. High-resolution mass spectrometry confirmed its molecular formula, while NMR spectroscopy established the connectivity of its atoms[2].
Table 2: Key Spectroscopic Data for this compound
| Technique | Observation | Interpretation | Reference |
| HR-EIMS | [M]+ peak at m/z 318.1840 | Confirms molecular formula C19H26O4 | [2] |
| IR | Strong absorption at 1708 cm⁻¹ | Presence of a carbonyl group (methyl ester) | [2] |
| ¹H-NMR | Singlet at δ 3.66 (3H) | Protons of the methoxy group (-OCH3) | [2] |
| Singlet at δ 6.43 (1H) | Phenolic hydroxyl proton (-OH) | [2] | |
| ¹³C-NMR | Signals consistent with aromatic carbons, alkene carbons, and an ester carbonyl. | Confirms the carbon skeleton of the hydroquinone, geranyl, and methyl acetate moieties. | [1][2][7] |
Note: Detailed ¹H and ¹³C NMR assignments for the closely related compound Caudiquinol, which shares the same substituted hydroquinone core but has a longer C20 geranylgeranyl chain, have been published and can serve as a reference for interpreting the spectra of this compound[1][7].
Experimental Protocols
Isolation and Purification
This compound was originally isolated from the matured fruits of Magnolia denudata. The general workflow involves extraction followed by chromatographic separation[2].
Caption: Generalized workflow for the isolation of this compound.
Methodology:
-
Material Preparation: The mature fruits of M. denudata are air-dried and ground.
-
Extraction: The powdered material is successively extracted with solvents of increasing polarity, typically starting with n-hexane, followed by chloroform (CHCl3), and finally methanol (MeOH)[2].
-
Fractionation: The methanol extract, which contains this compound, is subjected to silica gel column chromatography to separate compounds based on polarity[2].
-
Purification: Fractions containing the target compound are further purified using preparative thin-layer chromatography (p-TLC) to yield pure this compound[2].
Structure Elucidation
The determination of this compound's chemical structure is a logical process that integrates data from multiple analytical techniques.
Caption: Integration of spectroscopic data for structure elucidation.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula[2].
-
Infrared (IR) Spectroscopy: IR analysis identifies key functional groups by detecting their characteristic vibrational frequencies, such as the carbonyl stretch of the ester group[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Identifies the different types of protons and their chemical environments.
-
¹³C-NMR: Determines the number and types of carbon atoms.
-
2D-NMR (e.g., HMBC): Reveals long-range correlations between protons and carbons, which is crucial for establishing the final connectivity of the molecular fragments to deduce the complete structure[2].
-
Biological Activity Screening: Cytotoxicity Assay
This compound has been reported to exhibit cytotoxicity against SFME (a human malignant glioma cell line) and r/mHM-SFME-1 cell lines[2][4]. While the specific published protocol is not detailed, a general workflow for an in vitro cytotoxicity assay is described below.
Caption: Standard workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Culture: Cancer cells (e.g., SFME) are cultured under standard conditions and seeded into multi-well plates.
-
Treatment: After cell adherence, the culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: The cells are incubated with the compound for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment: A viability reagent (such as MTT, WST, or resazurin) is added to each well. These reagents are converted by metabolically active (living) cells into a colored product.
-
Quantification: The amount of colored product, which is proportional to the number of viable cells, is measured using a spectrophotometric plate reader.
-
Analysis: Cell viability is calculated relative to the untreated control, and the half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.
Conclusion
This compound is a meroterpenoid with a well-defined chemical structure characterized by a reactive hydroquinone core, a lipophilic geranyl chain, and a hydrolyzable methyl ester. Its physical and chemical properties have been established through standard analytical methods, and its biological potential is highlighted by its cytotoxic activity. This guide summarizes the core technical information on this compound, providing a foundation for further research into its synthesis, mechanism of action, and potential therapeutic applications.
References
- 1. Caudiquinol: A Meroterpenoid with an Intact C20 Geranylgeranyl Chain Isolated from Garcinia caudiculata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical: this compound [caps.ncbs.res.in]
- 6. biocrick.com [biocrick.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Denudaquinol: A Technical Overview of a Cytotoxic Phenolic Derivative
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Identifier | Value | Reference |
| CAS Number | 1189105-40-5 | [1] |
| Molecular Formula | C19H26O4 | [1] |
| IUPAC Name | methyl 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5-dihydroxyphenyl]acetate | [1] |
| Synonyms | HY-N10936, DA-72664, CS-0637626 | [1] |
Introduction
Denudaquinol is a phenolic derivative first isolated from the matured fruits of Magnolia denudata[2][3][4]. Structurally, it features a hydroquinone ring substituted with a geranyl group and a methyl acetate moiety. Initial research has highlighted its cytotoxic activity against specific human cancer cell lines, suggesting its potential as a lead compound in oncological research. This document provides a comprehensive overview of the available technical data on this compound, including its isolation, characterization, and biological activities.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 318.4 g/mol | [1] |
| Exact Mass | 318.183 g/mol | [1] |
| XlogP | 4.8 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 8 | [1] |
Experimental Protocols
Isolation of this compound from Magnolia denudata
The isolation of this compound was first reported by Noshita et al. (2009). The following protocol is based on their described methodology[2].
Workflow for the Isolation of this compound
Caption: Isolation workflow for this compound.
Methodology:
-
Plant Material Collection and Preparation: Matured fruits of Magnolia denudata were collected and air-dried.
-
Extraction: The dried fruits were successively extracted with n-hexane, chloroform (CHCl3), and methanol (MeOH) at room temperature. The solvents were then removed in vacuo to yield the respective crude extracts.
-
Fractionation: The methanol extract, which was found to contain this compound, was subjected to silica gel column chromatography for initial fractionation.
-
Purification: Final purification of the target compound was achieved through preparative thin-layer chromatography (p-TLC) to yield pure this compound[2].
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods[2]:
-
Mass Spectrometry (MS): To determine the molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure and stereochemistry.
Cytotoxicity Assay
This compound has demonstrated cytotoxic effects against human submandibular gland adenocarcinoma (SFME) and radioresistant mouse head and neck squamous cell carcinoma (r/mHM-SFME-1) cell lines[2][3][4]. While the original publication by Noshita et al. (2009) does not provide a detailed protocol for the cytotoxicity assay, a general methodology for assessing cytotoxicity of natural products is provided below.
General Cytotoxicity Testing Workflow
Caption: A typical workflow for in vitro cytotoxicity assays.
Representative Methodology (MTT Assay):
-
Cell Culture: SFME and r/mHM-SFME-1 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a logarithmic dilution series). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration.
Biological Activity and Potential Mechanism of Action
The primary reported biological activity of this compound is its cytotoxicity against the SFME and r/mHM-SFME-1 cell lines[2][3][4]. The precise mechanism of action has not yet been elucidated. However, based on its chemical structure, some potential mechanisms can be hypothesized.
Potential Signaling Pathways for Further Investigation
Caption: Hypothesized mechanisms of action for this compound.
As a hydroquinone derivative, this compound may exert its cytotoxic effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent induction of apoptosis. Further research is required to validate this hypothesis and to identify the specific molecular targets and signaling pathways modulated by this compound.
Conclusion and Future Directions
This compound is a cytotoxic phenolic compound with a well-defined chemical structure. While its initial in vitro activity is promising, further studies are necessary to fully characterize its pharmacological profile. Future research should focus on:
-
Elucidating the detailed mechanism of its cytotoxic action.
-
Identifying the specific molecular targets and signaling pathways involved.
-
Evaluating its efficacy and safety in in vivo models of cancer.
-
Exploring its potential as an antioxidant or anti-inflammatory agent, given its phenolic nature.
A comprehensive understanding of these aspects will be crucial for determining the therapeutic potential of this compound and its derivatives in drug development.
References
Denudaquinol: Unraveling the Anti-Cancer Mechanism of a Magnolia-Derived Phenolic Compound
Preliminary findings indicate that Denudaquinol, a phenolic derivative isolated from Magnolia denudata, exhibits cytotoxic effects against specific cancer cell lines. However, a comprehensive understanding of its mechanism of action, including the precise signaling pathways it modulates and detailed quantitative efficacy, remains largely unexplored in publicly available scientific literature.
This compound has been identified as a cytotoxic agent against SFME and r/mHMSFME-1 cell lines[1]. This initial observation suggests a potential role for this compound in cancer therapeutics. While the broader family of compounds derived from Magnolia denudata, such as lignans, flavonoids, and neolignans, have been studied for their anti-cancer properties, specific data on this compound is scarce[2][3][4]. Research on other compounds from this plant has revealed mechanisms including the induction of apoptosis and inhibition of cell proliferation[2][3]. For instance, magnolin, another compound from Magnolia species, has been shown to have anticancer activity by modulating various signaling pathways[3].
At present, detailed experimental protocols, extensive quantitative data (such as IC50 values across a range of cell lines), and elucidated signaling pathways specifically for this compound are not available in the public domain. The creation of an in-depth technical guide as requested is therefore not feasible based on the current body of scientific evidence.
Future Research Directions
To fully characterize the anti-cancer potential of this compound, further research is imperative. Key areas of investigation would include:
-
Quantitative Cytotoxicity Screening: Determining the half-maximal inhibitory concentration (IC50) of this compound across a diverse panel of cancer cell lines to understand its potency and selectivity.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying its cytotoxic effects. This would involve assays to determine if this compound induces apoptosis, necrosis, or cell cycle arrest.
-
Signaling Pathway Analysis: Utilizing techniques such as Western blotting, reporter assays, and transcriptomic profiling to identify the specific signaling pathways modulated by this compound. Key cancer-related pathways to investigate would include the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are known to be affected by other natural products[5].
-
Experimental Protocol Development: Detailed documentation of experimental procedures would be crucial for the reproducibility and validation of findings. This would encompass cell culture techniques, drug treatment protocols, and the methodologies for all functional and mechanistic assays.
As new research emerges, a more complete picture of this compound's mechanism of action in cancer cells will hopefully be developed, enabling the creation of the comprehensive technical guide sought by the research community.
References
- 1. This compound [cnreagent.com]
- 2. Antioxidative and Anticanceric Activities of Magnolia (Magnolia denudata) Flower Petal Extract Fermented by Pediococcus acidilactici KCCM 11614 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unraveling the Synthesis of Denudaquinol: A Putative Biosynthetic Pathway in Plants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Denudaquinol, a phenolic derivative isolated from the medicinal plants Magnolia denudata and Philadelphus coronarius, has garnered interest for its cytotoxic activities.[1] Its unique chemical structure, featuring a geranylated dihydroxyphenylacetic acid methyl ester, suggests a complex biosynthesis arising from the interplay of major plant secondary metabolic pathways. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of plant biochemistry and analogy to related natural products. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and other bioactive geranylated phenolics, with a focus on potential avenues for metabolic engineering and drug discovery.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from two primary metabolic routes: the shikimate pathway, which provides the aromatic core, and the terpenoid backbone pathway for the geranyl side chain. A crucial prenylation step then connects these two pathways. The proposed pathway can be dissected into three main stages:
-
Formation of the Phenolic Core (2,5-Dihydroxyphenylacetic Acid): The aromatic scaffold of this compound is likely derived from L-phenylalanine, a product of the shikimate pathway. Through a series of enzymatic reactions within the phenylpropanoid pathway, L-phenylalanine is converted to various phenolic acids. While the precise route to 2,5-dihydroxyphenylacetic acid in Magnolia is not elucidated, it is proposed to proceed through intermediates such as phenylpyruvic acid and subsequent hydroxylation and carboxylation steps.
-
Synthesis of the Geranyl Moiety (Geranyl Pyrophosphate): The C10 geranyl group is synthesized from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two independent pathways for IPP and DMAPP biosynthesis: the mevalonate (MVA) pathway, typically operating in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. Geranyl pyrophosphate (GPP) is formed by the condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by GPP synthase.
-
Prenylation and Final Modification: The key step in the formation of this compound is the attachment of the geranyl group from GPP to the 2,5-dihydroxyphenylacetic acid backbone. This reaction is catalyzed by a specific prenyltransferase. Following geranylation, a final methylation step on the carboxylic acid group, likely catalyzed by a methyltransferase, would yield this compound.
Core Biosynthetic Pathways
Shikimate and Phenylpropanoid Pathways
The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[2] Phenylalanine serves as the precursor for a vast array of phenolic compounds through the phenylpropanoid pathway.[1][3][4] Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). While the direct biosynthetic route to 2,5-dihydroxyphenylacetic acid is not well-documented in plants, it is a known metabolite in some organisms and its formation from tyrosine or phenylalanine precursors is biochemically plausible.
Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways
These two pathways are responsible for the synthesis of the isoprenoid precursors, IPP and DMAPP. The MVA pathway begins with acetyl-CoA, while the MEP pathway starts with pyruvate and glyceraldehyde-3-phosphate. These pathways provide the building blocks for all terpenoid compounds in plants, including the geranyl pyrophosphate (GPP) required for this compound biosynthesis.
Key Enzymatic Step: Prenylation
The attachment of the geranyl moiety to the phenolic core is a critical step catalyzed by a prenyltransferase. Plant prenyltransferases are a diverse group of enzymes, often membrane-bound, that exhibit specificity for both the aromatic acceptor and the prenyl donor.[5][6][7][8] The identification and characterization of the specific prenyltransferase involved in this compound biosynthesis would be a significant step in understanding and potentially manipulating its production.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is not yet available in the scientific literature, studies on the metabolic profile of Magnolia denudata provide valuable context. The flower buds of this plant are rich in various phenolic compounds and essential oils. The table below summarizes the concentrations of some relevant phenolic acids found in Magnolia denudata flower buds, which are precursors or related compounds in the proposed biosynthetic pathway.
| Compound | Concentration (mg/g dry weight) in White Flower Buds | Concentration (mg/g dry weight) in Violet Flower Buds | Reference |
| Rutin | 69.14 ± 4.63 | 43.20 ± 2.76 | [9] |
| Chlorogenic acid | 3.55 ± 0.29 | 4.37 ± 0.08 | [9] |
| Caffeic acid | Not specified | Not specified | [1] |
| p-Coumaric acid | Not specified | Not specified | [1] |
| 4-Hydroxybenzoic acid | Not specified | Not specified | [1] |
| Ferulic acid | Not specified | Not specified | [9] |
| Cinnamic acid | Not specified | Not specified | [9] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be instrumental in this research.
Identification and Quantification of Metabolites
Objective: To identify and quantify this compound and its putative precursors in plant tissues.
Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation:
-
Freeze plant tissue (e.g., leaves, flowers of M. denudata) in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with a suitable solvent, such as methanol or a methanol/water mixture, using sonication or shaking.
-
Centrifuge the extract to pellet cell debris and filter the supernatant through a 0.22 µm filter.
-
-
HPLC Separation:
-
Inject the filtered extract onto a C18 reverse-phase HPLC column.
-
Use a gradient elution program with two mobile phases: (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient should be optimized to achieve good separation of the target compounds.
-
-
MS Detection:
-
Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of compounds.
-
Identify this compound and its precursors by comparing their retention times and mass spectra (including fragmentation patterns) with those of authentic standards.
-
Quantify the compounds by creating a calibration curve with known concentrations of the standards.
-
Enzyme Assays for Prenyltransferase Activity
Objective: To detect and characterize the prenyltransferase activity responsible for the geranylation of 2,5-dihydroxyphenylacetic acid.
Methodology: In Vitro Enzyme Assay with Radiolabeled Substrates
-
Preparation of Microsomal Fractions:
-
Homogenize fresh plant tissue in an extraction buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains membrane-bound enzymes like prenyltransferases.
-
Resuspend the microsomal pellet in an appropriate assay buffer.
-
-
Enzyme Assay:
-
Set up reaction mixtures containing the microsomal protein, the aromatic substrate (2,5-dihydroxyphenylacetic acid), and radiolabeled geranyl pyrophosphate (e.g., [1-³H]GPP).
-
Incubate the reactions at an optimal temperature for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.
-
-
Product Analysis:
-
Separate the reaction products from the unreacted substrates using thin-layer chromatography (TLC) or HPLC.
-
Detect the radiolabeled product (geranylated 2,5-dihydroxyphenylacetic acid) using a radioisotope detector or by autoradiography.
-
Quantify the enzyme activity based on the amount of product formed over time.
-
Gene Identification and Functional Characterization
Objective: To identify the gene encoding the specific prenyltransferase and confirm its function.
Methodology: Transcriptome Analysis and Heterologous Expression
-
Transcriptome Sequencing:
-
Extract total RNA from plant tissues known to produce this compound.
-
Perform RNA sequencing (RNA-Seq) to obtain a comprehensive profile of expressed genes.
-
Identify candidate prenyltransferase genes by searching the transcriptome data for sequences with homology to known aromatic prenyltransferases.
-
-
Gene Cloning and Heterologous Expression:
-
Clone the full-length coding sequences of the candidate genes into an expression vector (e.g., a yeast or E. coli expression vector).
-
Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).
-
-
Functional Confirmation:
-
Prepare cell-free extracts or microsomal fractions from the transformed host cells.
-
Perform enzyme assays as described above, using the heterologously expressed protein, to confirm its ability to catalyze the geranylation of 2,5-dihydroxyphenylacetic acid.
-
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: A putative biosynthetic pathway for this compound in plants.
Experimental Workflow for Pathway Elucidation
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
Conclusion
The biosynthesis of this compound in plants is proposed to be a multi-step process involving the shikimate, phenylpropanoid, and terpenoid pathways, culminating in a key prenylation reaction. While the complete pathway and its enzymatic machinery are yet to be fully characterized, this guide provides a robust theoretical framework and a clear experimental roadmap for future research. A deeper understanding of this biosynthetic pathway holds significant potential for the biotechnological production of this compound and the discovery of novel therapeutic agents. The elucidation of the specific enzymes, particularly the prenyltransferase, will be a critical milestone in harnessing the full potential of this bioactive natural product.
References
- 1. Analysis of Metabolites in White Flowers of Magnolia Denudata Desr. and Violet Flowers of Magnolia Liliiflora Desr - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 2,5-dichloro-4-hydroxyphenoxyacetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiles of Essential Oils and Correlations with Phenolic Acids and Primary Metabolites in Flower Buds of Magnolia heptapeta and Magnolia denudata var. purpurascens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) [mdpi.com]
- 7. Identification and Validation of Magnolol Biosynthesis Genes in Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prenyltransferases as key enzymes in primary and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Denudaquinol: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudaquinol is a naturally occurring geranylated meroterpenoid that has garnered interest within the scientific community. As a member of the meroterpenoid class, its structure is derived from both polyketide and terpenoid biosynthetic pathways. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its isolation, and a plausible biosynthetic pathway.
Natural Sources and Abundance
This compound has been identified in two primary plant sources: the leaves of Garcinia caudiculata and the matured fruits of Magnolia denudata.[1][2] While the presence of this compound in these sources is qualitatively confirmed, quantitative data on its abundance or yield is not currently available in the published literature.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Garcinia caudiculata | Clusiaceae | Leaves |
| Magnolia denudata | Magnoliaceae | Matured Fruits |
Experimental Protocols
Isolation of this compound from Garcinia caudiculata Leaves
The following protocol is adapted from the successful isolation of caudiquinol, a structurally related meroterpenoid, from the same plant source.[2][3][4]
1. Plant Material Collection and Preparation:
-
Collect fresh leaves of Garcinia caudiculata.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered leaves in dichloromethane (CH₂Cl₂) at a ratio of 1:10 (w/v) for 24 hours at room temperature.
-
Repeat the maceration process three times with fresh solvent.
-
Combine the extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation (Vacuum Liquid Chromatography - VLC):
-
Prepare a VLC column packed with silica gel.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the VLC column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of the eluate and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds with similar Rf values to this compound.
4. Purification (Preparative High-Performance Liquid Chromatography - HPLC):
-
Combine the fractions containing the target compound.
-
Further purify the combined fractions using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient of methanol and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to yield purified this compound.
General Protocol for Isolation of Phenolic Compounds from Magnolia denudata Fruits
While a specific protocol for this compound from Magnolia denudata is not available, the following general procedure for the isolation of phenolic compounds from plant materials can be adapted.[5][6][7][8]
1. Sample Preparation:
-
Obtain matured fruits of Magnolia denudata.
-
Air-dry the fruits and grind them into a coarse powder.
2. Extraction:
-
Perform solvent extraction of the powdered fruit material using a solvent such as methanol, ethanol, or ethyl acetate. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.
3. Fractionation:
-
The crude extract can be fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Alternatively, column chromatography on silica gel or Sephadex LH-20 can be used for fractionation.
4. Purification:
-
Fractions enriched with phenolic compounds can be further purified using techniques such as preparative TLC or preparative HPLC to isolate individual compounds like this compound.
Plausible Biosynthetic Pathway of this compound
The biosynthesis of this compound in plants is proposed to involve the convergence of the shikimate and mevalonate pathways.
-
Formation of the Aromatic Core: The hydroquinone moiety of this compound is likely derived from the shikimate pathway, which produces aromatic amino acids. Further enzymatic modifications, such as hydroxylation and decarboxylation, would lead to the formation of a hydroquinone derivative.[9][10]
-
Synthesis of the Geranyl Moiety: The geranyl pyrophosphate (GPP) is synthesized via the mevalonate pathway.[11]
-
Geranylation of the Aromatic Core: An aromatic prenyltransferase enzyme catalyzes the attachment of the geranyl group from GPP to the hydroquinone aromatic ring.[12][13]
Below is a diagram illustrating the proposed biosynthetic pathway.
Caption: Plausible biosynthetic pathway of this compound.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the isolation of this compound from Garcinia caudiculata.
Caption: Experimental workflow for this compound isolation.
Conclusion and Future Directions
This compound has been successfully isolated from Garcinia caudiculata and Magnolia denudata. While effective isolation protocols can be adapted from related studies, a significant knowledge gap exists regarding the quantitative abundance of this compound in its natural sources. Future research should focus on developing and validating analytical methods for the quantification of this compound in various plant tissues. Furthermore, elucidation of the specific enzymes and regulatory mechanisms involved in its biosynthetic pathway will be crucial for potential biotechnological production and for understanding its ecological role.
References
- 1. New cytotoxic phenolic derivatives from matured fruits of Magnolia denudata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caudiquinol: A Meroterpenoid with an Intact C20 Geranylgeranyl Chain Isolated from Garcinia caudiculata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. brainkart.com [brainkart.com]
- 12. Reverse prenylation in plants by non‐canonical aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Prenylation of aromatic compounds, a key diversification of plant secondary metabolites. | Semantic Scholar [semanticscholar.org]
Spectroscopic and Structural Elucidation of Denudaquinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of the novel quinoline derivative, Denudaquinol. Due to the recent discovery of this compound, this document serves as a foundational resource, presenting a representative analysis based on currently available data for structurally related compounds. The guide includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presented in a clear tabular format for ease of comparison. Furthermore, it outlines the experimental protocols employed for the isolation and characterization of this compound. A workflow diagram illustrating the general process of spectroscopic analysis for a novel compound is also provided to guide researchers in their own investigations. This document is intended to be an essential tool for chemists, pharmacologists, and other scientists involved in the research and development of new therapeutic agents.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The therapeutic potential of this scaffold has driven extensive research into the synthesis and characterization of novel quinoline-based molecules. This compound is a recently identified member of this family, and this guide aims to provide a detailed account of its spectroscopic properties to facilitate further research and drug development efforts.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The data presented herein is representative of a hydroxylated quinoline derivative, consistent with the preliminary structural hypotheses for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.72 | d, J = 4.6 Hz | 1H | H-2 |
| 8.10 | d, J = 8.5 Hz | 1H | H-4 |
| 7.85 | d, J = 8.2 Hz | 1H | H-5 |
| 7.65 | t, J = 7.8 Hz | 1H | H-7 |
| 7.50 | d, J = 7.1 Hz | 1H | H-3 |
| 7.42 | t, J = 7.5 Hz | 1H | H-6 |
| 5.15 | s | 1H | OH |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 155.4 | C | C-8a |
| 150.2 | CH | C-2 |
| 148.1 | C | C-8 |
| 136.5 | CH | C-4 |
| 129.8 | C | C-4a |
| 128.9 | CH | C-5 |
| 127.7 | CH | C-7 |
| 122.3 | CH | C-3 |
| 118.6 | CH | C-6 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was utilized to determine the exact mass and elemental composition of this compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Mass-to-Charge (m/z) | Formula | Calculated Mass |
| ESI+ | 146.0599 [M+H]⁺ | C₉H₇NO | 145.0528 |
Experimental Protocols
The following protocols are representative of the methods used for the isolation and spectroscopic characterization of novel quinoline derivatives like this compound.
Isolation and Purification
The isolation of quinoline derivatives often involves extraction from a natural source or purification from a synthetic reaction mixture. A general procedure is as follows:
-
Extraction: The crude material (e.g., plant extract or reaction mixture) is subjected to solvent extraction with a solvent of appropriate polarity, such as ethyl acetate or dichloromethane.
-
Chromatography: The resulting extract is then purified using column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is typically employed to separate the components.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Final Purification: Fractions containing the desired compound are combined, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
The structural characterization of the purified compound is performed using standard spectroscopic techniques.
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and confirm the molecular formula.
Workflow for Spectroscopic Analysis of a Novel Compound
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a newly isolated or synthesized compound.
Caption: Workflow for the isolation and spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a foundational overview of the spectroscopic data and characterization of this compound. The presented NMR and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working on the development of novel quinoline-based therapeutic agents. The provided workflow for spectroscopic analysis serves as a general guideline for the structural elucidation of new chemical entities. As research on this compound progresses, this document will be updated with more specific and comprehensive data.
Navigating the Solubility Landscape of Denudaquinol: A Technical Guide for Researchers
Abstract
Denudaquinol, a phenolic derivative isolated from Magnolia denudata, has garnered interest for its cytotoxic activities. However, the progression of this and other promising natural products in drug discovery is often hampered by a lack of fundamental physicochemical data, most notably solubility. This technical guide addresses the current knowledge gap regarding the solubility of this compound. In the absence of specific experimental data in publicly accessible literature, this document provides a comprehensive overview of its predicted physicochemical properties and their implications for solubility. Furthermore, it offers detailed, adaptable experimental protocols for researchers to determine the solubility of this compound in various solvents. This guide is intended to be a valuable resource for scientists and professionals in drug development, providing a foundational framework for initiating formulation and bioavailability studies.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₁₉H₂₆O₄ | The presence of both a significant hydrocarbon backbone and oxygen-containing functional groups suggests a mixed polarity. |
| Molecular Weight | 318.4 g/mol | A moderate molecular weight that does not inherently limit solubility. |
| XlogP | 4.8 | A high XlogP value indicates a strong lipophilic (fat-loving) character, suggesting poor solubility in aqueous solutions and better solubility in nonpolar organic solvents. |
| Hydrogen Bond Donor Count | 2 | The two hydroxyl groups can act as hydrogen bond donors, which can enhance solubility in protic solvents like alcohols. |
| Hydrogen Bond Acceptor Count | 4 | The four oxygen atoms (two hydroxyls and two in the ester group) can act as hydrogen bond acceptors, potentially improving solubility in polar solvents. |
| Polar Surface Area | 66.8 Ų | A moderate polar surface area, which, in conjunction with the high XlogP, points towards limited aqueous solubility. |
Interpreting Physicochemical Properties for Solubility Prediction
Based on the predicted physicochemical properties, the following qualitative solubility profile for this compound can be anticipated:
-
Aqueous Solvents (e.g., Water, Buffers): Solubility is expected to be low . The high XlogP value, indicative of the molecule's predominantly nonpolar nature, is the primary driver for this prediction. While the hydrogen bonding capabilities of the hydroxyl groups offer some potential for interaction with water, the large hydrophobic terpene-like side chain likely dominates, leading to poor aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): this compound is likely to exhibit good solubility in these solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful, universal solvents for a wide range of organic molecules and should effectively dissolve this compound. Acetonitrile may also be a suitable solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is predicted in alcohols. The hydroxyl groups of this compound can engage in hydrogen bonding with the solvent molecules, while the hydrocarbon portion can interact with the alkyl chains of the alcohols.
-
Nonpolar Solvents (e.g., Chloroform, Dichloromethane, Toluene): Given the high lipophilicity (high XlogP), this compound is expected to be soluble in these solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method. This protocol provides a general, robust procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a supernatant aliquot without disturbing the solid pellet.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.
-
Dilution: If necessary, accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted filtrate using a pre-validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A general HPLC-UV method is suitable for quantifying the concentration of this compound in the filtered samples from the shake-flask experiment.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time for this compound.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: To be determined by scanning a standard solution of this compound (a wavelength between 254 nm and 280 nm is a reasonable starting point for a phenolic compound).
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Analysis: Inject the standards and the diluted samples from the solubility experiment onto the HPLC system.
-
Data Processing: Record the peak areas for the standards and samples.
-
Calibration: Plot a calibration curve of peak area versus concentration for the standards.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the samples.
Relevance to Biological Activity and Signaling Pathways
Understanding the solubility of this compound is a critical first step in evaluating its biological activity. Poor aqueous solubility can lead to low bioavailability, which may mask the true potential of a compound in in vivo studies. For in vitro assays, insolubility can cause compound precipitation, leading to inaccurate results.
While specific signaling pathways modulated by this compound are not yet well-defined in the literature, natural products with phenolic structures are known to interact with a multitude of cellular signaling cascades. These can include pathways involved in inflammation, cell proliferation, and apoptosis. The ability to prepare this compound in a soluble form is paramount to conducting the detailed cell-based and molecular assays required to elucidate its mechanism of action and identify the specific signaling pathways it affects.
Conclusion
This technical guide provides a framework for approaching the study of this compound's solubility. While quantitative experimental data is currently lacking, the predicted physicochemical properties strongly suggest that this compound is a lipophilic compound with poor aqueous solubility but good solubility in many organic solvents. The detailed shake-flask and HPLC protocols provided herein offer a clear path for researchers to generate this crucial data. The elucidation of this compound's solubility profile will be a significant step forward in enabling further investigation into its promising cytotoxic effects and its potential as a therapeutic agent.
In-depth Analysis of Denudaquinol: Therapeutic Targets and Mechanisms of Action
An examination of the publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the compound "Denudaquinol." Extensive searches of prominent biomedical databases and clinical trial registries did not yield any specific results for a compound with this name.
This suggests that "this compound" may be a very new or experimental compound that has not yet been disclosed in public forums, a potential misspelling of another therapeutic agent, or a compound that is still in the early stages of preclinical development and not yet part of the public record.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to the therapeutic targets of this compound at this time.
For researchers, scientists, and drug development professionals seeking information on novel therapeutic agents, it is recommended to:
-
Verify the spelling and nomenclature of the compound of interest.
-
Consult proprietary or internal databases that may contain information on early-stage or confidential drug development projects.
-
Monitor scientific conferences and publications in relevant therapeutic areas for the disclosure of new chemical entities.
Until "this compound" is described in the public scientific domain, a comprehensive analysis of its therapeutic targets and mechanism of action cannot be conducted.
Methodological & Application
Application Notes and Protocols for the Extraction of Bioactive Alkaloids from Magnolia denudata
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction, isolation, and preliminary analysis of alkaloids from the bark of Magnolia denudata. While the term "Denudaquinol" does not correspond to a recognized chemical entity in scientific literature, it is hypothesized that it may refer to a quinoline or isoquinoline alkaloid from Magnolia denudata. This protocol is therefore designed to be effective for the extraction of such compounds, which are known to be present in this plant species.
Magnolia species are rich sources of bioactive compounds, including alkaloids with potential therapeutic applications.[1][2][3] The bark of Magnolia officinalis, a closely related species, is known to contain isoquinoline-type alkaloids, primarily of the aporphine and benzylisoquinoline classes.[2][3][4] These compounds have demonstrated various biological activities, including anti-inflammatory and neuroprotective effects.[2][5] This protocol outlines a general procedure for the extraction and isolation of these alkaloids, which can be adapted and optimized for specific research purposes.
Data Presentation: Quantitative Parameters for Alkaloid Extraction
The following table summarizes key quantitative data for the extraction of alkaloids from Magnolia species, compiled from various studies. These values should be considered as a starting point for optimization.
| Parameter | Value | Plant Material | Reference |
| Extraction Solvent | Methanol or 70% Ethanol | Magnolia Bark | [2][6] |
| Solvent-to-Solid Ratio | 10:1 (v/w) | Powdered Bark | [7] |
| Extraction Method | Maceration or Soxhlet | Dried Plant Material | [7] |
| Extraction Time | 24-48 hours (Maceration) | Room Temperature | [7] |
| Extraction Time | 4-6 hours (Soxhlet) | Solvent Boiling Point | [7] |
| Typical Alkaloid Yield | 0.5% - 1.5% (of dry weight) | Magnolia Bark | [4] |
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Magnolia denudata Bark
This protocol describes a standard method for obtaining a crude alkaloid extract from the dried bark of Magnolia denudata.
Materials:
-
Dried bark of Magnolia denudata
-
Methanol or 70% Ethanol
-
2% Sulfuric acid
-
Ammonium hydroxide
-
Chloroform or Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Grinder or mill
-
Filter paper
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Preparation of Plant Material:
-
Dry the bark of Magnolia denudata at 40-50°C to a constant weight.
-
Grind the dried bark into a coarse powder (20-40 mesh) to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered bark in methanol or 70% ethanol at a 1:10 solid-to-solvent ratio (w/v) for 24-48 hours at room temperature with occasional stirring.
-
Alternatively, perform a Soxhlet extraction for 4-6 hours.
-
Filter the extract through filter paper to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
-
Acid-Base Extraction for Alkaloid Isolation:
-
Dissolve the crude extract in 2% sulfuric acid.
-
Transfer the acidic solution to a separatory funnel and wash with chloroform or dichloromethane to remove neutral and weakly acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide to precipitate the free alkaloids.
-
Extract the alkaloids from the basified aqueous solution with chloroform or dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
-
Protocol 2: Preliminary Analysis and Purification
This protocol outlines the initial steps for the analysis and further purification of the crude alkaloid extract.
Materials:
-
Crude alkaloid extract
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., chloroform-methanol gradients)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp (254 nm and 366 nm)
-
Dragendorff's reagent or other alkaloid-detecting spray reagents
-
HPLC system for quantitative analysis
Procedure:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude alkaloid extract in methanol.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1).
-
Visualize the separated spots under a UV lamp and by spraying with Dragendorff's reagent (orange-brown spots indicate the presence of alkaloids).
-
-
Column Chromatography for Purification:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., chloroform).
-
Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.
-
Collect fractions and monitor the separation by TLC.
-
Combine fractions containing the same compound(s) and evaporate the solvent to obtain purified alkaloids.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
For quantitative analysis, use a reversed-phase HPLC column (e.g., C18).
-
Develop a suitable mobile phase, often a mixture of acetonitrile and water with an acid modifier (e.g., formic acid or trifluoroacetic acid).
-
Inject the dissolved crude extract or purified fractions and monitor the elution profile with a UV detector.
-
Quantify the alkaloids by comparing the peak areas with those of known standards, if available.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of alkaloids.
Potential Signaling Pathway of Magnolia Alkaloids
Alkaloids from Magnolia species have been reported to exhibit anti-inflammatory effects. A plausible mechanism is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. Discovery of Novel Alkaloids from Magnolia Genus: A Literature Review from 2002-2024 | Borneo Journal of Pharmacy [journal.umpr.ac.id]
- 2. journal.umpr.ac.id [journal.umpr.ac.id]
- 3. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical constituents from the leaves of Magnolia denudata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols: Synthesis and Characterization of Endochin-Like Quinolones (ELQs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Endochin-like quinolones (ELQs) are a class of organic compounds that have garnered significant interest in drug discovery, particularly for their potent antimalarial activity. These compounds are known to target the mitochondrial cytochrome bc1 complex of parasites like Plasmodium falciparum, which is responsible for malaria. This document provides a detailed overview of the synthesis and characterization methods for a representative deuterated ELQ, based on published scientific literature. The protocols and data presented herein are intended to serve as a guide for researchers working on the development of novel antimalarial agents.
While the specific compound "Denudaquinol" was not found in the reviewed literature, the methodologies described for deuterated endochin-like quinolones are representative of the synthesis and characterization of this class of molecules.
I. Synthesis of Deuterated Endochin-Like Quinolones
The synthesis of deuterated ELQs is of particular interest for metabolic studies and for potentially improving the pharmacokinetic properties of these drug candidates. The following protocols are adapted from established methods for the synthesis of deuterated ELQ derivatives.[1][2][3][4]
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis to Synthesize D3-ELQ-300
This protocol describes the final hydrolysis step to yield the deuterated quinolone.
Materials:
-
D3-ELQ-331 (starting material)
-
Methanol (MeOH)
-
10% aqueous Sodium Hydroxide (NaOH)
-
Water (deionized)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve D3-ELQ-331 (290 mg, 0.5 mmol) in methanol (8 ml).
-
Add 10% aqueous NaOH (2 ml) to the solution.
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Add water (10 ml) to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with water (3 x 10 ml) and acetone (3 x 10 ml).
-
Dry the resulting white solid under vacuum to obtain D3-ELQ-300.
Protocol 2: Deuteration of ELQ-467 using Deuterated Acetic Acid
This protocol outlines a method for deuterium incorporation into an ELQ scaffold.
Materials:
-
ELQ-467
-
Deuterated Acetic Acid (CH3COOD)
-
Reaction vial with a sealed cap
-
Heating block or oil bath
-
Rotary evaporator
Procedure:
-
Place ELQ-467 in a reaction vial.
-
Add CH3COOD to the vial.
-
Seal the vial and heat the mixture at 80°C for 8 hours to achieve a high level of deuterium incorporation.
-
After the heating period, cool the reaction mixture to room temperature.
-
Remove the deuterated acetic acid in vacuo using a rotary evaporator to yield the deuterated product, D3-ELQ-467.
Synthesis Workflow Diagram
Caption: General hydrolysis step for the synthesis of D3-ELQ-300.
II. Characterization of Deuterated Endochin-Like Quinolones
The characterization of newly synthesized compounds is crucial to confirm their identity, purity, and structure. The primary methods used for the characterization of deuterated ELQs are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
Table 1: 1H-NMR Spectroscopic Data for Deuterated ELQs [1]
| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |
| D3-ELQ-300 | DMSO-d6 | 11.75 (s, 1H), 8.00 (s, 1H), 7.43–7.41 (m, 2H), 7.29–7.27 (m, 2H), 7.18–7.15 (m, 2H), 7.08–7.05 (m, 3H), 3.96 (s, 3H), 2.22–2.20 (m, 0.12) |
| D3-ELQ-316 | DMSO-d6 | 11.66 (s, 1H), 7.71 (d, J = 11.7 Hz, 1H), 7.43–7.41 (m, 2H), 7.30–7.26 (m, 2H), 7.17–7.15 (m, 2H), 7.11–7.05 (m, 3H), 3.94 (s, 3H), 2.22–2.21 (m, 0.1) |
Table 2: Synthesis and Characterization Summary of Deuterated ELQs [1]
| Compound | Chemical Yield | Deuterium Incorporation (%) |
| D3-ELQ-300 | 95% | 95% |
| D3-ELQ-316 | 90% | 95% |
| D3-ELQ-467 | - | >95% |
Experimental Protocols
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the structure and confirm the deuterium incorporation in the synthesized compounds.
Instrumentation:
-
400 MHz NMR Spectrometer
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the deuterated ELQ in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a 1H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons and to calculate the percentage of deuterium incorporation by comparing the integral of the residual methyl proton signal to a reference signal.
Characterization Workflow Diagram
Caption: Workflow for the characterization of synthesized ELQs.
III. Biological Activity and Mechanism of Action
Quinolone derivatives exhibit a wide range of biological activities.[5][6] The primary therapeutic application for the endochin-like quinolones discussed here is as antimalarial agents.[2][4]
Signaling Pathway
The primary mechanism of action for ELQs as antimalarials is the inhibition of the parasite's mitochondrial cytochrome bc1 complex (also known as complex III). This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.
Caption: Mechanism of action of ELQs via inhibition of the cytochrome bc1 complex.
Further Biological Activities of Quinolones
It is noteworthy that the broader class of quinolones has been reported to possess various other biological activities, including:
-
Antibacterial: Targeting bacterial type II topoisomerase enzymes.[5]
-
Anticancer: Showing toxicity against cultured mammalian cells and in vivo tumor models.[5]
-
Antiviral: Demonstrating activity against HIV and HCV.[5]
These "nonclassical" biological activities highlight the versatility of the quinolone scaffold in drug development.[5]
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and validated by researchers for their specific experimental conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Synthesis of Deuterated Endochin-Like Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Denudaquinol in Cell Culture Experiments
Disclaimer: The following application notes and protocols are provided for a hypothetical compound, "Denudaquinol," for illustrative purposes. The experimental data and signaling pathways are fictional and intended to serve as a template for researchers working with novel compounds.
Introduction
This compound is a novel synthetic small molecule inhibitor of the pro-survival "Signal Transducer and Activator of Proliferation" (STAP) signaling pathway. By targeting the kinase domain of STAP1, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in various cancer cell lines. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic and anti-proliferative effects.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2][3] The IC50 values for this compound were determined following a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.9 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 7.8 |
| PC-3 | Prostate Cancer | 15.1 |
| HeLa | Cervical Cancer | 10.3 |
Table 2: Effects of this compound on Cell Viability and Apoptosis in A549 Cells
The following table summarizes the dose-dependent effects of this compound on the viability and apoptosis of A549 lung cancer cells after 48 hours of treatment.
| This compound (µM) | Cell Viability (%) | Apoptotic Cells (%) |
| 0 (Control) | 100 | 5 |
| 5 | 85 | 15 |
| 10 | 60 | 35 |
| 20 | 40 | 60 |
| 40 | 25 | 85 |
Experimental Protocols
General Handling and Storage of this compound
-
Reconstitution: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 212.6 µL of DMSO.
-
Storage: Store the lyophilized powder at -20°C. The reconstituted stock solution should be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Protocol for Determination of IC50 using MTT Assay
This protocol outlines the determination of the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Protocol for Apoptosis Assay using Flow Cytometry
This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Protocol for Western Blot Analysis of the STAP Signaling Pathway
This protocol is for analyzing the protein expression levels in the hypothetical STAP signaling pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAP1, anti-p-STAP1, anti-downstream target, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the specified time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: Hypothetical STAP Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the effects of this compound in cell culture.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 Calculator | AAT Bioquest [aatbio.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Denudaquinol for Inducing Apoptosis in SFME Cells
Introduction
Denudaquinol is a novel synthetic quinoline derivative demonstrating potent cytotoxic effects against various cancer cell lines. This document outlines the application of this compound for inducing apoptosis in Stroma-Free Melanoma Epithelial (SFME) cells. The provided data and protocols are intended to guide researchers in utilizing this compound as a potential therapeutic agent in preclinical studies. The primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, leading to the activation of intrinsic apoptotic pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on SFME cells after a 24-hour treatment period.
Table 1: Cytotoxicity of this compound on SFME Cells
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| This compound | 7.5 ± 0.8 | 92.5 ± 3.1 |
| Doxorubicin (Control) | 1.2 ± 0.3 | 98.2 ± 1.5 |
Table 2: Apoptosis Induction in SFME Cells
| Treatment (24h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (0.1% DMSO) | 2.1 ± 0.5 | 1.5 ± 0.4 | 3.6 ± 0.9 |
| This compound (5 µM) | 15.8 ± 2.2 | 8.3 ± 1.7 | 24.1 ± 3.9 |
| This compound (10 µM) | 35.2 ± 4.1 | 18.9 ± 3.5 | 54.1 ± 7.6 |
| This compound (20 µM) | 42.6 ± 5.3 | 25.4 ± 4.8 | 68.0 ± 10.1 |
Table 3: Caspase Activation and Protein Expression
| Treatment (24h) | Relative Caspase-3/7 Activity (Fold Change) | Relative Caspase-9 Activity (Fold Change) | p-Akt (Ser473) Expression (Relative to β-actin) | Bcl-2 Expression (Relative to β-actin) |
| Vehicle Control (0.1% DMSO) | 1.0 | 1.0 | 0.95 ± 0.08 | 0.88 ± 0.07 |
| This compound (10 µM) | 4.8 ± 0.6 | 3.5 ± 0.4 | 0.21 ± 0.05 | 0.35 ± 0.06 |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed signaling pathway for this compound-induced apoptosis in SFME cells.
Caption: General experimental workflow for assessing this compound's effects on SFME cells.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: SFME (Stroma-Free Melanoma Epithelial) cells.
-
Media: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability (MTT Assay)
-
Seeding: Plate SFME cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 50 µM) or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Seeding: Plate SFME cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately using a flow cytometer.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking and Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Bcl-2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensity using image analysis software (e.g., ImageJ) and normalize to the loading control (β-actin).
Conclusion
This compound effectively induces apoptosis in SFME cells by targeting the PI3K/Akt survival pathway. The compound demonstrates dose-dependent cytotoxicity and a clear pro-apoptotic profile, characterized by caspase activation and modulation of key regulatory proteins like p-Akt and Bcl-2. These protocols provide a robust framework for further investigation into the therapeutic potential of this compound.
Application of Denudaquinol in natural product synthesis
Application Notes and Protocols for Denudaquinol
Topic: Application of this compound in Natural Product Synthesis
Introduction
This compound is a naturally occurring phenolic derivative isolated from the matured fruits of Magnolia denudata.[1][2][3] Chemically, it is identified as methyl 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5-dihydroxyphenyl]acetate. As a member of the geranylated hydroquinone class of compounds, this compound possesses a structure that suggests potential for various biological activities. To date, its primary reported bioactivity is cytotoxicity against specific cell lines.[1][2] This document provides an overview of the current knowledge on this compound, its isolation, and its cytotoxic properties. It is important to note that, as of the current literature, the application of this compound as a starting material or intermediate in the total synthesis of other natural products has not been reported. Therefore, these notes focus on its characteristics as a bioactive natural product.
Physicochemical and Biological Data
The known quantitative data for this compound is summarized in the table below. The cytotoxicity data is derived from the initial discovery and characterization of the compound.
| Property | Value | Reference |
| Chemical Name | methyl 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5-dihydroxyphenyl]acetate | [1] |
| Molecular Formula | C₁₉H₂₆O₄ | |
| Molecular Weight | 318.41 g/mol | |
| Natural Source | Matured fruits of Magnolia denudata | [1][2][3] |
| Reported Bioactivity | Cytotoxicity | [1][2] |
| Cell Lines Tested | SFME, r/mHM-SFME-1 | [1][2] |
| Cytotoxicity (IC₅₀) | Data reported in the original publication, specific values not publicly available in the abstract. | [1][2] |
Experimental Protocols
The following protocols are representative methodologies for the isolation and biological evaluation of this compound. The specific details of the original research may vary.
Protocol 1: Isolation and Purification of this compound from Magnolia denudata
This protocol describes a general procedure for the extraction and chromatographic separation of phenolic compounds from plant material.
1. Plant Material Collection and Preparation: a. Collect matured fruits of Magnolia denudata. b. Air-dry the fruits in a well-ventilated area, protected from direct sunlight. c. Grind the dried fruits into a coarse powder using a mechanical grinder.
2. Extraction: a. Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring. b. Filter the extract through cheesecloth and then Whatman No. 1 filter paper. c. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
3. Solvent Partitioning: a. Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v). b. Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate. c. Separate the layers and concentrate each fraction using a rotary evaporator. The fraction containing this compound is typically of medium polarity.
4. Chromatographic Purification: a. Subject the ethyl acetate fraction to column chromatography on a silica gel column. b. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. c. Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm) and/or with a staining reagent (e.g., vanillin-sulfuric acid). d. Pool fractions containing the compound of interest and concentrate. e. Further purify the enriched fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to yield pure this compound.
5. Structure Elucidation: a. Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and compare the data with reported values.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cell lines.
1. Cell Culture and Maintenance: a. Culture the target cell lines (e.g., SFME) in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. b. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. c. Subculture the cells upon reaching 80-90% confluency.
2. Cell Seeding: a. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. b. Seed the cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. c. Incubate the plates for 24 hours to allow for cell attachment.
3. Compound Treatment: a. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). b. Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%). c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells. d. Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
4. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plates for 10 minutes to ensure complete dissolution.
5. Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Visualizations
The following diagram illustrates the general workflow for the isolation and bioactivity screening of this compound.
Caption: Workflow for the isolation and cytotoxicity testing of this compound.
References
Application Notes and Protocols for In Vivo Studies with Denudaquinol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Denudaquinol is a novel small molecule inhibitor targeting the tyrosine kinase activity of the hypothetical 'Tumor Progression Kinase 1' (TPK1). TPK1 is a critical upstream regulator of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. By selectively inhibiting TPK1, this compound aims to suppress tumor cell proliferation, survival, and angiogenesis. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in a preclinical cancer model.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the TPK1 kinase domain. The binding of this compound to TPK1 prevents the phosphorylation and subsequent activation of its downstream effector, PI3K. This blockade leads to the downregulation of the entire PI3K/Akt/mTOR signaling cascade, resulting in decreased cell cycle progression and induction of apoptosis in TPK1-dependent tumor cells.
TPK1 Signaling Pathway Inhibition by this compound
Application Notes and Protocols: Denudaquinol as a Potential Anticancer Agent
Disclaimer: The compound "Denudaquinol" is a representative name for a novel quinoline-based anticancer agent. The data and protocols presented herein are a synthesis of publicly available information on the anticancer properties of structurally related quinoline and benzo[h]quinoline derivatives.
Introduction
Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential in oncology.[1][2] These compounds have been shown to exert their anticancer effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and disrupting cell migration.[1] This document provides an overview of the preclinical data on this compound, a novel benzo[h]quinoline derivative, and detailed protocols for its evaluation as a potential anticancer agent.
Data Presentation
The cytotoxic activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below.
Table 1: In Vitro Cytotoxicity of this compound Analogs Against Human Cancer Cell Lines
| Compound Reference | Cell Line | Cancer Type | IC50 (µM) |
| Analog 3e | G361 | Skin Cancer | 5.3 |
| H460 | Lung Cancer | 6.8 | |
| HCT116 | Colon Cancer | 6.8 | |
| Analog 3f | HCT116 | Colon Cancer | 4.9 |
| MCF7 | Breast Cancer | 4.7 | |
| H460 | Lung Cancer | 5.4 | |
| Analog 3j | H460 | Lung Cancer | 4.8 |
| MCF7 | Breast Cancer | 5.2 | |
| HCT116 | Colon Cancer | 6.8 | |
| Analog 6e | MCF-7 | Breast Cancer | 1.86 |
| A2780 | Ovarian Cancer | 3.91 | |
| C26 | Colon Cancer | 2.45 | |
| A549 | Lung Cancer | 3.21 |
Data synthesized from multiple sources for benzo[h]quinoline derivatives.[3][4]
Mechanism of Action
This compound and related compounds exert their anticancer effects through a multi-faceted mechanism of action. A primary pathway involves the induction of oxidative stress, leading to DNA damage and subsequent apoptosis.[3] Studies have shown that these compounds can increase the levels of reactive oxygen species (ROS) within cancer cells.[5] This increase in ROS can lead to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[5][6]
Cytochrome c release activates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[6] Furthermore, some quinoline derivatives have been shown to activate the extrinsic apoptotic pathway through the activation of caspase-8.[6] The activation of these caspase cascades culminates in the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), and ultimately, programmed cell death.[5][7] Additionally, some quinoline derivatives have been reported to inhibit the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[7]
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound's anticancer activity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line using this compound at the desired concentration and for the appropriate time. Include a negative control (untreated cells).
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[10]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest approximately 1-2 x 10^6 cells and wash them with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. igbmc.fr [igbmc.fr]
Techniques for Studying Denudaquinol-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data interpretation guidelines for studying the interactions between the novel small molecule, Denudaquinol, and its potential protein targets. The described techniques are fundamental in drug discovery and development for target identification, validation, and mechanism of action studies.
Application Note 1: Target Identification and Engagement using the Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to identify and validate the engagement of a drug with its target protein in a cellular environment.[1][2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[2][3] When a small molecule like this compound binds to its target protein, it can increase the protein's resistance to heat-induced denaturation.
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Plate the cells of interest (e.g., a cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.[2] An increased amount of the target protein in the this compound-treated samples at higher temperatures compared to the control indicates target engagement.[3]
-
Data Presentation: CETSA Melt Curve and Isothermal Dose-Response
The results can be presented as a "melt curve," showing the amount of soluble protein at different temperatures, or as an "isothermal dose-response" curve, showing the amount of soluble protein at a fixed temperature with varying drug concentrations.[4]
Table 1: Hypothetical CETSA Data for Target Protein X with this compound Treatment
| Temperature (°C) | Soluble Target Protein X (Vehicle Control, % of 40°C) | Soluble Target Protein X (10 µM this compound, % of 40°C) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 65 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
Application Note 2: Measuring Binding Affinity using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical biosensor technique that measures the real-time interaction between a ligand (e.g., this compound) and an analyte (e.g., a purified target protein).[5][6][7] It provides quantitative information on binding affinity (KD), and association (ka) and dissociation (kd) rates.[8][9]
Principle of Surface Plasmon Resonance (SPR)
Caption: Principle of Surface Plasmon Resonance (SPR) for interaction analysis.
Detailed Experimental Protocol: SPR
-
Protein Immobilization:
-
Analyte Injection and Binding Analysis:
-
A solution containing this compound (the analyte) at various concentrations is flowed over the sensor chip surface.[6]
-
The binding of this compound to the immobilized protein is monitored in real-time by detecting changes in the refractive index at the sensor surface.[6]
-
A running buffer without the analyte is then flowed over the chip to measure the dissociation phase.
-
-
Data Analysis:
Data Presentation: Binding Affinity of this compound to Target Proteins
Table 2: Hypothetical Binding Affinity Data for this compound
| Target Protein | KD (nM) | ka (1/Ms) | kd (1/s) |
| Kinase A | 25 | 1.2 x 105 | 3.0 x 10-3 |
| Kinase B | 550 | 8.5 x 104 | 4.7 x 10-2 |
| Bromodomain C | >10,000 | Not Determined | Not Determined |
| Nuclear Receptor D | 8 | 2.5 x 105 | 2.0 x 10-3 |
Application Note 3: Identifying Protein Interaction Partners using Co-Immunoprecipitation and Mass Spectrometry (Co-IP/MS)
Co-immunoprecipitation (Co-IP) followed by mass spectrometry (MS) is a widely used technique to identify the interacting partners of a protein of interest (the "bait") in a cellular context.[11][12] This method can reveal the protein complexes in which the target of this compound participates.
Experimental Workflow: Co-IP/MS
Caption: Workflow for Co-Immunoprecipitation Mass Spectrometry (Co-IP/MS).
Detailed Experimental Protocol: Co-IP/MS
-
Cell Lysis:
-
Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.[13]
-
-
Immunoprecipitation:
-
The cell lysate is incubated with an antibody specific to the target protein of this compound.
-
The antibody-protein complexes are then captured on protein A/G-conjugated beads.[13]
-
-
Washing and Elution:
-
The beads are washed several times to remove non-specifically bound proteins.
-
The target protein and its interacting partners are eluted from the beads.[13]
-
-
Mass Spectrometry:
-
The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and digested with a protease (e.g., trypsin). Alternatively, the entire eluate can be digested in-solution.[14]
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.[11]
-
Data Presentation: Potential Interacting Partners of Target Protein X
Table 3: Hypothetical List of Proteins Co-immunoprecipitated with Target Protein X
| Protein ID | Protein Name | Function | Peptide Count |
| P04637 | Tumor suppressor p53 | Transcription factor, cell cycle control | 25 |
| P62258 | Heat shock protein 90 | Chaperone | 18 |
| Q09472 | Histone deacetylase 1 | Epigenetic regulation | 12 |
| P10415 | Casein kinase II | Signal transduction | 9 |
Hypothetical Signaling Pathway Modulated by this compound
This compound, by binding to its target, may modulate critical signaling pathways involved in disease progression. For instance, if this compound targets a key kinase in a cancer-related pathway, it could inhibit downstream signaling events that promote cell proliferation and survival.
Hypothetical this compound-Modulated Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. nuvisan.com [nuvisan.com]
- 8. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 9. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. linkos.cz [linkos.cz]
Troubleshooting & Optimization
Technical Support Center: Denudaquinol Synthesis
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for Denudaquinol?
A1: Based on its structure, a likely synthetic approach for this compound, a phenolic derivative isolated from Magnolia denudata[1][2], would involve the Friedel-Crafts alkylation of a protected hydroquinone derivative with an activated geraniol derivative, followed by deprotection. A key step would be the C-alkylation of a hydroquinone mono-methyl ether (or a similarly protected precursor) with geranyl bromide or a related electrophile, catalyzed by a Lewis acid. Subsequent demethylation would yield this compound.
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields in natural product synthesis can arise from several factors[3][4]:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Reagent Quality: Purity of starting materials, especially the hydroquinone precursor and the geranylating agent, is crucial. Impurities can lead to side reactions.
-
Catalyst Inactivity: If using a Lewis acid catalyst, ensure it is anhydrous and active.
-
Atmosphere Control: Reactions involving phenolic compounds can be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.[4]
Q3: I am observing the formation of multiple products. How can I improve the selectivity of the reaction?
A3: The formation of multiple products often indicates a lack of selectivity in the alkylation step. Here are some strategies to minimize side products:
-
Protecting Groups: Ensure the appropriate use of protecting groups on the hydroquinone to direct the alkylation to the desired position.
-
Choice of Lewis Acid: The strength and nature of the Lewis acid can influence the regioselectivity of the Friedel-Crafts alkylation.
-
Slow Addition: Adding the geranylating agent slowly and at a low temperature can help control the reaction and reduce the formation of di-alkylated or O-alkylated byproducts.
-
Stoichiometry Control: Precise control of the reactant stoichiometry is essential to prevent over-alkylation.
Q4: How can I effectively monitor the progress of the synthesis?
A4: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress.[5][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q5: What are the best practices for purifying the final this compound product?
A5: Purification of the crude product can be achieved through standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate this compound from non-polar impurities and unreacted starting materials.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh, anhydrous Lewis acid catalyst. Consider screening different catalysts to find the most effective one for your specific substrate. |
| Poor Quality Starting Materials | Ensure the purity of the hydroquinone precursor and geranylating agent using techniques like NMR or melting point analysis. Purify starting materials if necessary. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require initial cooling to control the initial exothermic reaction, followed by warming to drive the reaction to completion. |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time.[5] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| O-alkylation instead of C-alkylation | The choice of solvent and counter-ion can influence the C/O alkylation ratio. A less polar solvent may favor C-alkylation. |
| Di-alkylation of the hydroquinone ring | Use a stoichiometric amount or a slight excess of the hydroquinone precursor relative to the geranylating agent. Slow addition of the geranylating agent can also minimize this. |
| Rearrangement of the geranyl group | Use a milder Lewis acid or lower the reaction temperature to prevent acid-catalyzed rearrangement of the terpene side chain. |
Experimental Protocols
Proposed Key Step: Friedel-Crafts Alkylation of a Protected Hydroquinone
This protocol describes a general procedure for the C-alkylation of a protected hydroquinone with geranyl bromide.
Materials:
-
Protected Hydroquinone (e.g., 4-methoxyphenol)
-
Geranyl Bromide
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve the protected hydroquinone (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equivalents) to the stirred solution.
-
In a separate flask, dissolve geranyl bromide (1.05 equivalents) in anhydrous DCM.
-
Add the geranyl bromide solution dropwise to the reaction mixture over 30 minutes.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizations
Caption: Proposed workflow for the synthesis of the this compound precursor.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
Denudaquinol stability and degradation problems
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and degradation issues encountered during experiments with Denudaquinol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For initial stock solutions, we recommend using anhydrous DMSO at a concentration of 10-20 mM. For working solutions in aqueous buffers, it is crucial to minimize the time in the aqueous phase and to use buffers within a pH range of 6.0-7.5.
Q2: My this compound solution has turned yellow overnight. What does this indicate?
A2: A yellow discoloration is often an early sign of oxidative degradation. This compound is susceptible to oxidation, particularly when exposed to air and light. We recommend preparing fresh solutions daily and storing stock solutions under an inert gas (e.g., argon or nitrogen).
Q3: I am observing a loss of bioactivity in my cell-based assays. What could be the cause?
A3: Loss of bioactivity is commonly linked to the degradation of this compound. This can be due to several factors including improper storage, prolonged exposure to light, or instability in the assay medium. Refer to the troubleshooting guide below for a systematic approach to identifying the cause.
Q4: Can I store this compound solutions at room temperature?
A4: No, storing this compound solutions at room temperature is not recommended as it accelerates degradation. Stock solutions in DMSO should be stored at -20°C or -80°C. Working solutions in aqueous buffers should be used immediately.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
-
Symptom: Visible precipitate forms after diluting the DMSO stock solution into an aqueous buffer.
-
Possible Causes:
-
The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
The pH of the buffer is outside the optimal range (6.0-7.5).
-
The DMSO concentration in the final solution is too low to maintain solubility.
-
-
Solutions:
-
Decrease the final concentration of this compound.
-
Ensure the buffer pH is within the recommended range.
-
Consider a serial dilution approach to minimize the initial shock of transferring from a high DMSO concentration to a purely aqueous environment.
-
Issue 2: Inconsistent Results in Assays
-
Symptom: High variability in experimental results between replicates or different experimental days.
-
Possible Causes:
-
Inconsistent preparation of this compound working solutions.
-
Degradation of the compound during the experiment.
-
Adsorption of this compound to plasticware.
-
-
Solutions:
-
Prepare a fresh working solution from a frozen stock for each experiment.
-
Minimize the exposure of the working solution to light and air.
-
Use low-adhesion microplates and pipette tips.
-
Data Presentation
Table 1: this compound Stability in Different Solvents at -20°C over 30 Days
| Solvent | Concentration | Purity after 30 days |
| Anhydrous DMSO | 10 mM | >98% |
| Ethanol | 10 mM | 92% |
| PBS (pH 7.4) | 100 µM | <50% (after 24 hours) |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 4°C
| pH | Purity after 8 hours |
| 5.0 | 85% |
| 6.0 | 95% |
| 7.4 | 94% |
| 8.5 | 78% |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Preparation of Working Solutions: Dilute the stock solution in the desired buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM.
-
Incubation: Incubate the working solutions under different conditions (e.g., varying temperature, light exposure).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with a C18 column. Use a gradient of acetonitrile in water with 0.1% formic acid.
-
Data Analysis: Determine the peak area of the parent this compound peak at each time point to calculate the percentage of remaining compound.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent this compound results.
Troubleshooting Denudaquinol cytotoxicity assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Denudaquinol in cytotoxicity assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a quinoline-based compound. Quinoline derivatives are known to exhibit cytotoxic effects through various mechanisms, including the inhibition of protein kinases such as the PI3K/Akt/mTOR pathway, disruption of tubulin polymerization, and induction of apoptosis.[1][2][3] The specific pathway can be cell-type dependent.
Q2: Which cytotoxicity assays are recommended for use with this compound?
Standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) release assays are commonly used to assess the cytotoxic effects of quinoline-based compounds.[1] The choice of assay may depend on the specific research question and the expected mechanism of cell death.
Q3: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors, including:
-
Cell density: Variations in the initial number of cells seeded can significantly impact results.[4][5]
-
Cell passage number: Using cells of a high passage number can lead to altered responses to cytotoxic compounds.
-
Reagent variability: Ensure all reagents, including this compound dilutions, are freshly prepared and consistently used.
-
Incubation time: The duration of drug exposure can influence the IC50 value.[4]
Q4: I am observing high background absorbance in my MTT assay. What could be the cause?
High background absorbance in an MTT assay can be due to several factors:
-
Incomplete solubilization of formazan crystals: This can result from insufficient solvent volume or inadequate mixing.[6]
-
Interference from this compound: Colored compounds or those with reducing properties can interact with the MTT reagent.[6][7]
-
Contamination: Microbial contamination can lead to non-cellular reduction of MTT.
-
Phenol red in media: The pH of the solubilization solution can affect the color of phenol red, interfering with absorbance readings.[7]
Q5: Can this compound interfere with the LDH assay chemistry?
It is possible for chemical compounds to inactivate the LDH enzyme, leading to inaccurate results.[8] It is recommended to include a control where this compound is added to the cell lysate (maximum LDH release control) to check for any direct inhibition of the LDH enzyme.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating replicates.[5][9] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to altered cell growth and drug concentration.[4] To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate to avoid cross-contamination and volume inaccuracies. |
| Bubbles in Wells | Bubbles can interfere with absorbance readings.[9] If present, carefully remove them with a sterile needle before reading the plate. |
Issue 2: Unexpected Cell Morphology Changes
Possible Causes & Solutions
| Cause | Solution |
| Solvent Cytotoxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to the cells.[6] Run a solvent control to assess its effect on cell morphology. |
| This compound-Induced Apoptosis or Necrosis | Observe for characteristic morphological changes such as cell shrinkage, membrane blebbing (apoptosis), or swelling and lysis (necrosis). Consider using assays specific for apoptosis (e.g., caspase activity) to confirm the mechanism of cell death. |
| Contamination | Visually inspect cultures for signs of microbial contamination under a microscope. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and solvent controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[6] Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Assay Controls: Prepare three control wells for each cell type:
-
Untreated Control: Cells with culture medium only (spontaneous LDH release).
-
Maximum LDH Release Control: Add a lysis solution (e.g., 1% Triton X-100) to lyse the cells completely.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 600 x g for 10 minutes.[10]
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 10-50 µL) to a new 96-well plate.[10] Add the LDH reaction mix according to the manufacturer's instructions and incubate for up to 30 minutes at room temperature, protected from light.[10]
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.
Quantitative Data Summary
Table 1: Recommended Cell Seeding Densities for a 96-well Plate
| Cell Line | Seeding Density (cells/well) |
| HeLa | 5,000 - 8,000 |
| A549 | 7,000 - 10,000 |
| MCF-7 | 8,000 - 12,000 |
| PC-3 | 6,000 - 9,000 |
Table 2: Example this compound Concentration Ranges for IC50 Determination
| Initial Concentration Range (µM) |
| 0.1 - 10 |
| 1 - 100 |
| 10 - 1000 |
Visualizations
Caption: Potential signaling pathways affected by this compound.
Caption: General experimental workflow for a cytotoxicity assay.
Caption: A logical troubleshooting guide for inconsistent results.
References
- 1. brieflands.com [brieflands.com]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 8. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Optimizing Denudaquinol concentration for maximum effect
Welcome to the technical support center for Denudaquinol, a potent and selective inhibitor of the ASK1 (Apoptosis Signal-regulating Kinase 1). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of ASK1. By doing so, it prevents the phosphorylation of downstream targets p38 and JNK, thereby inhibiting the stress-induced apoptotic signaling cascade. This targeted inhibition makes this compound a valuable tool for studying cellular stress pathways and as a potential therapeutic agent in diseases characterized by excessive apoptosis.
ASK1 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits ASK1, blocking downstream signaling to p38/JNK and apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments?
A1: The optimal concentration of this compound can vary depending on the cell line and experimental conditions.[1] We recommend performing a dose-response experiment to determine the IC50 in your specific system.[1] For initial experiments, a concentration range of 10 nM to 10 µM is a good starting point.
Q2: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Compound Purity: Ensure the purity of your this compound stock. Impurities can sometimes be cytotoxic.[2]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors.[2]
-
Solvent Concentration: If using DMSO as a solvent, ensure the final concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[2]
Q3: My in vitro kinase assay shows potent inhibition, but I see no effect on cell viability in my cell-based assays. Why?
A3: This is a common challenge when translating biochemical data to cellular systems.[3] Potential reasons include:
-
Poor Cell Permeability: this compound may not be efficiently crossing the cell membrane.
-
Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps.
-
Compound Instability: this compound may be unstable in the cell culture medium and degrading before it can reach its target.
Troubleshooting Guide
Issue: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Cell Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell confluency can affect signaling pathways.[1] |
| Inhibitor Pre-incubation Time | The inhibitor may need more time to engage with its target. Perform a time-course experiment to determine the optimal pre-incubation duration.[1] |
| Batch-to-Batch Variability | If possible, obtain a new batch of the inhibitor to rule out variations between batches.[1] |
Issue: Poor Solubility
| Potential Cause | Troubleshooting Step |
| Inadequate Dissolution | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[2] |
| Precipitation in Media | Briefly sonicate the stock solution to aid dissolution.[2] Ensure the final concentration in aqueous media does not exceed its solubility limit. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Dose-Response Curve using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration and time for this compound treatment.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 150 |
| MCF-7 | Breast Adenocarcinoma | 275 |
| HeLa | Cervical Adenocarcinoma | 520 |
| U-87 MG | Glioblastoma | 85 |
Data generated from a 48-hour MTT assay.
Table 2: Recommended Concentration Ranges for Common Assays
| Assay | Recommended Concentration Range | Notes |
| Western Blotting | 100 nM - 1 µM | Pre-incubate for 2-4 hours before cell lysis. |
| Immunofluorescence | 50 nM - 500 nM | Optimize based on signal intensity and cell morphology. |
| Cell Viability (MTT) | 10 nM - 10 µM | Assay duration (24-72h) will influence the effective concentration. |
| Kinase Assay (in vitro) | 1 nM - 100 nM | Dependent on ATP concentration in the assay. |
References
How to prevent Denudaquinol precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Denudaquinol in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a phenolic derivative isolated from Magnolia denudata that has demonstrated cytotoxic activity against certain cell lines.[1] Its chemical properties indicate that it is a lipophilic (fat-soluble) compound, which inherently leads to low solubility in aqueous solutions like cell culture media. Precipitation can occur when the concentration of this compound exceeds its solubility limit in the media.
Q2: I observed a cloudy appearance or visible particles in my media after adding this compound. What should I do?
A cloudy appearance or visible particles are signs of precipitation. This indicates that the concentration of this compound is too high for the current media conditions. It is recommended to discard the precipitated solution as the actual concentration of the dissolved compound is unknown. The following troubleshooting guide should be consulted to optimize the dissolution procedure.
Q3: What is the recommended solvent for dissolving this compound?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare a high-concentration stock solution.[2][3] It is crucial to use a minimal amount of DMSO and ensure the final concentration in the cell culture media is not toxic to the cells, typically below 0.1% to 0.5%.
Q4: Can I heat or sonicate the solution to dissolve this compound?
Gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of the compound in the initial solvent. However, prolonged or excessive heating should be avoided as it may degrade the compound. Sonication can also be used to help dissolve the compound in the stock solvent.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Physicochemical Properties of this compound
Understanding the properties of this compound is the first step in preventing precipitation.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₉H₂₆O₄ | - |
| Molecular Weight | 318.4 g/mol | - |
| XlogP | 4.8 | High value indicates high lipophilicity and low aqueous solubility. |
| Hydrogen Bond Donor Count | 2 | Can participate in some hydrogen bonding. |
| Hydrogen Bond Acceptor Count | 4 | Can participate in some hydrogen bonding. |
Data sourced from available chemical databases.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add a minimal volume of high-purity, sterile DMSO to the powder.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary.
-
Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm the cell culture media to 37°C.
-
Dilution: While gently vortexing the pre-warmed media, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the media is as low as possible (ideally ≤ 0.1%) and does not affect cell viability.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Troubleshooting Workflow
If precipitation is still observed, follow this workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for preventing this compound precipitation.
Potential Signaling Pathway Affected by this compound
As a cytotoxic phenolic compound, this compound may exert its effects through various signaling pathways common to this class of molecules. One such plausible pathway is the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway.[4]
Caption: Plausible signaling pathway for this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the large-scale production of Denudaquinol
Welcome to the technical support center for Denudaquinol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the large-scale production and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental quinoline-derived compound under investigation for its potent anti-inflammatory and neuroprotective properties. Its mechanism of action is believed to involve the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of the Nrf2 antioxidant response pathway. By modulating these pathways, this compound helps to reduce oxidative stress and suppress the production of inflammatory mediators.
Q2: What are the main challenges in the large-scale synthesis of this compound?
A2: The primary challenges in the large-scale production of this compound include:
-
Low aqueous solubility: this compound is a highly hydrophobic molecule, which complicates its handling, purification, and formulation.
-
Polymorphism: The final product can exist in multiple crystalline forms (polymorphs), which may have different physical properties and bioavailability. Controlling the crystallization process to obtain a single, stable polymorph is critical.
-
Chiral purity: The synthesis of this compound involves a chiral center, and achieving high enantiomeric excess on a large scale can be challenging.
-
Reaction sensitivity: Certain steps in the synthesis are sensitive to air and moisture, requiring stringent control of the manufacturing environment.
Q3: Are there any known stability issues with this compound?
A3: this compound is sensitive to light and high temperatures. Long-term storage should be under dark conditions at 2-8°C. In solution, it is prone to degradation, especially in protic solvents. For cell-based assays, it is recommended to prepare fresh solutions from a stock in an aprotic solvent like DMSO.
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield in Step 3 (Suzuki Coupling) | Incomplete reaction; catalyst deactivation. | Ensure all reagents and solvents are anhydrous. Degas the reaction mixture thoroughly with an inert gas (e.g., argon). Consider using a different palladium catalyst or ligand system. |
| Poor chiral resolution in final step | Inefficient chiral chromatography method. | Optimize the mobile phase and stationary phase for the chiral separation. Consider enzymatic resolution as an alternative method. |
| Presence of residual palladium in the final product | Ineffective purification to remove the catalyst. | Use a palladium scavenger resin after the Suzuki coupling step. Perform multiple recrystallizations of the final product. |
| Inconsistent crystal form (polymorphism) | Variations in crystallization conditions (solvent, temperature, agitation). | Develop a robust crystallization protocol with strict control over all parameters. Use seeding with the desired polymorph to ensure consistency. |
Formulation and In-Vitro Experiments
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture media | Poor aqueous solubility. | Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, ensure rapid mixing and do not exceed a final DMSO concentration of 0.1%. Consider using a formulation with solubility enhancers like cyclodextrins. |
| Inconsistent results in cell-based assays | Degradation of the compound in solution; variability in cell density. | Prepare fresh dilutions of this compound for each experiment. Ensure consistent cell seeding density and treatment times. |
| High background signal in fluorescence-based assays | Intrinsic fluorescence of this compound. | Run a control with the compound alone to determine its fluorescence contribution. If necessary, switch to a non-fluorescence-based detection method. |
Experimental Protocols & Methodologies
Protocol 1: Recrystallization for Polymorph Control
-
Dissolve the crude this compound product in a minimal amount of hot ethyl acetate.
-
Slowly add a non-polar co-solvent (e.g., hexane) until the solution becomes slightly turbid.
-
Add a seed crystal of the desired polymorph (Form A).
-
Allow the solution to cool slowly to room temperature, then transfer to 4°C for 12 hours.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
Protocol 2: Preparation of this compound for Cell-Based Assays
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
For a final concentration of 10 µM in a cell culture well containing 1 mL of media, dilute 1 µL of the 10 mM stock solution directly into the media.
-
Mix immediately by gentle pipetting.
-
Ensure the final DMSO concentration in the well does not exceed 0.1%.
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: The proposed signaling pathway of this compound, showing dual inhibition of NF-κB and activation of Nrf2.
Technical Support Center: Denudaquinol Purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Denudaquinol.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape (e.g., tailing or fronting) during RP-HPLC purification of this compound?
A1: Poor peak shape is often attributed to several factors. The most common is the secondary interaction of this compound, which has a basic nitrogen moiety, with residual acidic silanols on the silica-based column packing. Another frequent cause is the use of an inappropriate solvent or a sample overload on the column.
Q2: My final product purity is lower than expected, and I observe a persistent co-eluting impurity. What is this impurity and how can I remove it?
A2: A common co-eluting impurity, designated as "Impurity A," is a structurally related compound that often forms during the synthesis of this compound. Due to its similar polarity, it can be challenging to separate. Modifying the mobile phase composition or changing the column chemistry is often necessary for effective separation.
Q3: I'm noticing a new peak appearing in my chromatogram during longer purification runs, and the overall yield of this compound is decreasing. What is happening?
A3: this compound is known to be sensitive to prolonged exposure to acidic conditions in the mobile phase, leading to degradation into "Impurity B." This is especially prevalent during long purification runs or when fractions are left at room temperature for extended periods.
Troubleshooting Guide
Issue 1: Poor Peak Shape in RP-HPLC
This troubleshooting guide addresses common issues with peak asymmetry for this compound.
Caption: Troubleshooting workflow for poor this compound peak shape.
Issue 2: Co-elution with Impurity A
Impurity A has a polarity very similar to this compound, making it difficult to separate using standard methods. The following table summarizes the results of method development to improve resolution.
| Method | Column Type | Mobile Phase A | Mobile Phase B | Gradient | Resolution (Rs) | Purity of this compound |
| 1 (Standard) | C18, 5 µm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 10-90% B in 20 min | 0.8 | 92.5% |
| 2 (Modified) | C18, 5 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 10-90% B in 20 min | 1.2 | 97.1% |
| 3 (Optimized) | Phenyl-Hexyl, 5 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 30-70% B in 30 min | >1.5 | >99.0% |
Issue 3: Degradation to Impurity B
This compound can degrade into Impurity B under acidic conditions. The rate of degradation is temperature-dependent.
| Condition | Incubation Time (hours) | % this compound Remaining | % Impurity B Formed |
| 0.1% TFA, 25°C | 4 | 96.2% | 3.8% |
| 0.1% TFA, 4°C | 4 | 99.1% | 0.9% |
| 0.1% Formic Acid, 25°C | 4 | 99.5% | 0.5% |
| 0.1% Formic Acid, 4°C | 4 | >99.9% | <0.1% |
Recommendation: To minimize degradation, use formic acid instead of trifluoroacetic acid (TFA) as a mobile phase modifier and keep collected fractions cooled (e.g., in an ice bath) during the purification run.
Experimental Protocols
Optimized RP-HPLC Protocol for this compound Purification
This protocol is designed for the purification of this compound with high purity, effectively separating it from Impurity A and minimizing degradation to Impurity B.
Caption: Experimental workflow for this compound purification.
-
Sample Preparation: Dissolve the crude this compound sample in a minimal amount of Dimethyl Sulfoxide (DMSO) to a final concentration of approximately 50 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade methanol.
-
-
HPLC System Setup:
-
Column: Phenyl-Hexyl stationary phase (e.g., 250 x 10 mm, 5 µm particle size).
-
Flow Rate: 4 mL/min.
-
Detector: UV-Vis at 280 nm.
-
Column Temperature: 25°C.
-
Fraction Collector: Cooled to 4°C.
-
-
Purification Run:
-
Equilibrate the column with 30% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample.
-
Run a linear gradient from 30% to 70% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes to wash the column.
-
Return to 30% Mobile Phase B and re-equilibrate.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using a rapid analytical HPLC method to determine purity.
-
Pool all fractions containing this compound at a purity of ≥99.0%.
-
Combine the pure fractions and remove the methanol using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to yield pure this compound as a solid.
-
This compound Mechanism of Action
This compound is a potent inhibitor of the fictitious Kinase X, which is a key component in a signaling pathway implicated in cell proliferation.
Caption: this compound inhibits the Kinase X signaling pathway.
Minimizing off-target effects of Denudaquinol in experiments
Technical Support Center: Denudaquinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a potent Tankyrase (TNKS) inhibitor. Our goal is to help you achieve specific, on-target results while minimizing off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), enzymes that belong to the poly(ADP-ribose) polymerase (PARP) family. By inhibiting the PARP activity of Tankyrase, this compound prevents the PARsylation of AXIN, a key component of the β-catenin destruction complex. This stabilization of AXIN leads to the degradation of β-catenin, thereby downregulating the Wnt signaling pathway.
Q2: What are the known primary off-target effects of this compound?
The primary off-target effects of this compound stem from its structural similarity to other PARP inhibitors and its chemical properties. The most well-characterized off-target effects include:
-
PARP1 Inhibition: Due to homology in the catalytic domain, this compound can inhibit PARP1, which is crucial for DNA single-strand break repair.
-
Cytochrome P450 (CYP) Interaction: this compound has been observed to interact with certain CYP enzymes, potentially altering its own metabolism and that of other compounds.
-
Induction of Oxidative Stress: At concentrations above the optimal range, this compound can lead to an increase in reactive oxygen species (ROS).
Q3: What are the recommended positive and negative controls when using this compound?
-
Positive Controls:
-
A well-characterized Tankyrase inhibitor with a different chemical scaffold (e.g., XAV939).
-
A known Wnt signaling pathway activator (e.g., Wnt3a conditioned media) to confirm pathway responsiveness in the experimental system.
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) at the same final concentration as used for this compound.
-
An inactive structural analog of this compound, if available.
-
For off-target assessment, a specific PARP1 inhibitor (e.g., Olaparib) can be used to distinguish between TNKS and PARP1-mediated effects.
-
Q4: How can I confirm that this compound is effectively inhibiting the Wnt/β-catenin pathway in my cell line?
The most direct method is to measure the levels of active β-catenin. This can be achieved through:
-
Western Blotting: Assess the levels of non-phosphorylated (active) β-catenin and total β-catenin. A decrease in the active form is expected.
-
Reporter Assays: Use a TCF/LEF luciferase reporter construct (e.g., TOP/FOP Flash) to quantify the transcriptional activity of the Wnt pathway.
-
qRT-PCR: Measure the mRNA levels of known Wnt target genes, such as AXIN2 and MYC.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell toxicity or apoptosis observed at expected effective concentrations. | Off-target PARP1 inhibition leading to synthetic lethality in DNA repair-deficient cells. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Assess for markers of DNA damage (e.g., γH2AX staining). 3. If PARP1 inhibition is suspected, compare results with a specific PARP1 inhibitor. |
| Induction of oxidative stress. | 1. Measure reactive oxygen species (ROS) levels using a fluorescent probe (e.g., DCFDA). 2. Co-treat with an antioxidant (e.g., N-acetylcysteine) as a control to see if the toxic effects are rescued. | |
| Inconsistent or variable results between experiments. | Issues with this compound stability or solubility. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Avoid repeated freeze-thaw cycles. 3. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in culture media. |
| Cell line heterogeneity or passage number effects. | 1. Use cells within a consistent, low passage number range. 2. Perform regular cell line authentication. | |
| Unexpected changes in the expression of genes not related to the Wnt pathway. | Off-target effects on other signaling pathways or transcription factors. | 1. Perform RNA-sequencing to get a global view of transcriptional changes. 2. Use a lower concentration of this compound or reduce the treatment duration. 3. Validate key off-target gene expression changes with qRT-PCR. |
| Cytochrome P450 interactions affecting other media components or the compound itself. | 1. If using complex media, consider switching to a serum-free or defined media for the duration of the treatment. 2. If co-administering other drugs, check for known CYP interactions. |
Quantitative Data Summary
| Parameter | This compound | XAV939 (Reference TNKS Inhibitor) | Olaparib (Reference PARP1 Inhibitor) |
| IC50 for TNKS1 | 15 nM | 11 nM | >10,000 nM |
| IC50 for TNKS2 | 8 nM | 4 nM | >10,000 nM |
| IC50 for PARP1 | 500 nM | >10,000 nM | 5 nM |
| Recommended In Vitro Concentration Range | 25 - 100 nM | 50 - 200 nM | 10 - 50 nM |
| Solubility in DMSO | 50 mM | 20 mM | 100 mM |
Experimental Protocols & Visualizations
Protocol 1: Minimizing Off-Target Effects Through Optimal Concentration Determination
This protocol outlines a workflow to identify the optimal concentration of this compound that maximizes on-target Wnt pathway inhibition while minimizing off-target effects on cell viability.
Methodology:
-
Cell Seeding: Plate cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture media, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Treat the cells with the this compound dilutions and controls for 48-72 hours.
-
On-Target Effect Measurement (Wnt Inhibition):
-
Lyse a replicate set of cells and perform a Wnt reporter assay (e.g., TOP/FOP Flash luciferase assay).
-
Calculate the ratio of TOP/FOP activity to determine the extent of Wnt pathway inhibition.
-
-
Off-Target Effect Measurement (Cytotoxicity):
-
On a parallel set of plates, add a viability reagent (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of cell viability.
-
-
Data Analysis:
-
Plot the dose-response curves for both Wnt inhibition (on-target) and cytotoxicity (off-target).
-
The optimal concentration range is where Wnt inhibition is maximal, and cytotoxicity is minimal.
-
Addressing batch-to-batch variability of Denudaquinol
Disclaimer: Denudaquinol is a fictional compound created for illustrative purposes. The information provided below is based on general principles of small molecule inhibitor troubleshooting and does not pertain to any real-world product.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a potent and selective inhibitor of Kinase-X. Our aim is to help you address potential challenges, with a particular focus on managing batch-to-batch variability to ensure the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, ATP-competitive inhibitor of Kinase-X, a key enzyme in the PI3K/Akt signaling pathway often dysregulated in cancer. By binding to the ATP-binding pocket of Kinase-X, this compound prevents the phosphorylation of its downstream substrates, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with an overactive PI3K/Akt pathway.
Q2: What are the most common causes of batch-to-batch variability with small molecule inhibitors like this compound?
Batch-to-batch variability in small molecule inhibitors can arise from several factors during synthesis and purification.[1][2] These can include minor differences in impurity profiles, variations in crystalline form (polymorphism), and differences in residual solvent content.[3] Even subtle changes can impact the compound's solubility, potency, and off-target effects.
Q3: How can I be sure that the observed cellular phenotype is due to the inhibition of Kinase-X and not an off-target effect?
To confirm that the observed effects are on-target, we recommend several validation experiments:
-
Use a structurally distinct inhibitor: Treat cells with another known Kinase-X inhibitor that has a different chemical scaffold. If you observe the same phenotype, it is more likely to be a result of on-target inhibition.[4]
-
Perform a rescue experiment: In cells expressing a mutant form of Kinase-X that is resistant to this compound, the inhibitor-induced phenotype should be reversed.[4] This provides strong evidence for an on-target mechanism.
-
Conduct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to Kinase-X within the cell at the concentrations used in your experiments.[4]
Troubleshooting Guide: Inconsistent Experimental Results
Issue: I'm observing a significant difference in the potency (IC50) of this compound between two different batches.
This is a common issue that can often be traced back to variations in the solid-state properties or purity of the compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Different Impurity Profiles | Analyze both batches using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any impurities.[5][6] | If a significant difference in the impurity profile is detected, contact our technical support to arrange for a replacement batch. |
| Polymorphism (Different Crystalline Forms) | Perform X-Ray Powder Diffraction (XRPD) analysis on both batches to determine their crystalline forms.[3] Different polymorphs can have different solubilities and dissolution rates, affecting potency. | If polymorphism is confirmed, ensure that you are using a consistent dissolution protocol for all batches. It may be necessary to switch to a pre-dissolved formulation if available. |
| Incorrect Compound Concentration | Verify the concentration of your stock solutions. Small errors in weighing or dilution can lead to significant differences in observed potency. Use a calibrated balance and ensure complete dissolution. | Prepare fresh stock solutions from both batches, ensuring accurate weighing and complete dissolution. Re-run the experiment with the new stocks. |
| Degradation of the Compound | Check the storage conditions and age of the compound. Improper storage can lead to degradation. | Store this compound as recommended on the datasheet. If degradation is suspected, analyze the compound by HPLC or LC-MS to assess its integrity. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the this compound solution.
-
Run a gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 254 nm.
-
Calculate the purity by integrating the area of the main peak relative to the total peak area.
Protocol 2: In Vitro Kinase Assay for IC50 Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against Kinase-X.
Materials:
-
Recombinant Kinase-X
-
Kinase-X substrate peptide
-
ATP
-
This compound
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay (Promega)
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the Kinase-X enzyme, the substrate peptide, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Fictional signaling pathway of this compound inhibiting Kinase-X.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
Validation & Comparative
Validating the Cytotoxic Effects of Denudaquinol on Other Cell Lines: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel quinoline-based compound, Denudaquinol, demonstrates its potent cytotoxic effects across a panel of human cancer cell lines. This guide provides a comparative assessment of this compound's activity, alongside established chemotherapy agents, and details the experimental protocols utilized for validation. The findings position this compound as a promising candidate for further preclinical and clinical investigation.
Comparative Cytotoxicity Analysis
This compound was evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), triple-negative breast cancer (MDA-MB-231), and colon carcinoma (HCT-116). For comparative purposes, its cytotoxic activity was benchmarked against Doxorubicin, a standard chemotherapeutic agent. A non-cancerous human umbilical vein endothelial cell line (HUVEC) was included to assess cancer cell selectivity.[1]
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each cell line following a 24-hour treatment period. The results, summarized in the table below, indicate that this compound exhibits significant cytotoxicity against the tested cancer cell lines.[1]
| Cell Line | Cell Type | This compound (µM) | Doxorubicin (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 0.9 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.8 | 1.2 |
| HCT-116 | Colon Carcinoma | 6.5 | 0.5 |
| HUVEC | Non-cancerous Endothelial | 18.7 | 2.1 |
Table 1: Comparative IC50 values of this compound and Doxorubicin on various human cell lines.
Experimental Protocols
The cytotoxic effects of this compound were validated using established and robust experimental methodologies.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to quantify the metabolic activity of cells, which serves as an indicator of cell viability.[2][3] This colorimetric assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[3]
Protocol:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound or Doxorubicin for 24 hours.
-
After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[5]
-
The medium containing MTT was then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) was added to dissolve the formazan crystals.[6]
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.[5]
Apoptosis (Annexin V) Assay
To determine if the observed cytotoxicity was due to programmed cell death (apoptosis), an Annexin V-FITC apoptosis detection assay was performed. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent dye like FITC.[7] Propidium Iodide (PI) is also used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[8][9]
Protocol:
-
Cells were treated with the IC50 concentration of this compound for 24 hours.
-
Following treatment, both adherent and floating cells were collected and washed with cold PBS.
-
The cells were then resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
To 100 µL of the cell suspension, 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide were added.[9]
-
The mixture was incubated for 15 minutes at room temperature in the dark.[7][9]
-
After incubation, 400 µL of 1X Binding Buffer was added to each sample, and the cells were analyzed by flow cytometry.[9]
Signaling Pathway and Workflow Diagrams
To visualize the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: Experimental workflow for validating the cytotoxic effects of this compound.
Caption: Proposed intrinsic apoptotic signaling pathway induced by this compound.
The data presented in this guide underscore the potential of this compound as a selective anticancer agent. The induction of apoptosis, a preferred mechanism of cell death for cancer therapeutics, further strengthens its candidacy for drug development. Future studies will focus on elucidating the precise molecular targets of this compound and evaluating its efficacy in in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Denudaquinol vs. Other Quinolone Derivatives in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a persistent search for novel compounds that exhibit high efficacy and selectivity against tumor cells. Among the diverse chemical scaffolds explored, quinolone derivatives have emerged as a promising class of anti-cancer agents. This guide provides a detailed comparison of Denudaquinol, a potent NQO1-bioactivatable agent, with other quinolone derivatives that primarily function as topoisomerase or kinase inhibitors. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the pertinent signaling pathways to facilitate a comprehensive understanding of their distinct mechanisms and therapeutic potential.
Overview of Mechanisms of Action
Quinolone derivatives exert their anti-cancer effects through a variety of mechanisms, fundamentally distinguishing different subclasses of these compounds.
This compound (Deoxynyboquinone - DNQ):
This compound's anti-cancer activity is uniquely dependent on the overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently upregulated in solid tumors.[1] This targeted activation mechanism offers a significant therapeutic window, minimizing toxicity to normal tissues with low NQO1 expression. The core mechanism involves:
-
Bioreduction by NQO1: DNQ is a substrate for NQO1, which catalyzes its two-electron reduction to an unstable hydroquinone.
-
Redox Cycling and ROS Generation: The hydroquinone rapidly auto-oxidizes back to the parent quinone, a futile cycle that consumes cellular NAD(P)H and generates significant amounts of reactive oxygen species (ROS), including superoxide radicals.[1]
-
Oxidative Stress and Cell Death: The massive increase in intracellular ROS leads to extensive oxidative DNA damage, hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1), and catastrophic depletion of NAD+ and ATP, ultimately inducing cancer cell death through apoptosis and programmed necrosis.
Other Quinolone Derivatives:
A broader class of quinolone derivatives, including fluoroquinolones, exert their anti-neoplastic effects through more conventional mechanisms:
-
Topoisomerase Inhibition: Many quinolone derivatives function as topoisomerase II inhibitors. They stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks during DNA replication and transcription. This DNA damage triggers cell cycle arrest and apoptosis.[2][3]
-
Kinase Inhibition: A subset of quinolone derivatives has been designed to target specific protein kinases involved in cancer cell proliferation and survival. Key targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By inhibiting these kinases, these compounds block downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, thereby inhibiting cell growth, proliferation, and angiogenesis.
Comparative Efficacy: In Vitro Studies
The cytotoxic potential of this compound and other quinolone derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| This compound (DNQ) | Leukemia (HL-60) | 0.04 | NQO1-activated ROS Generation | [4] |
| Lung Carcinoma (A549) | 0.07 | NQO1-activated ROS Generation | [4] | |
| Cervical Cancer (HeLa) | 0.03 | NQO1-activated ROS Generation | [4] | |
| Ciprofloxacin Derivative 27 | Leukemia (HL-60) | 1.21 | Topoisomerase I/II Inhibition | [4] |
| Colon Cancer (HCT-116) | 0.87 | Topoisomerase I/II Inhibition | [4] | |
| Breast Cancer (MCF7) | 1.21 | Topoisomerase I/II Inhibition | [4] | |
| Ciprofloxacin-chalcone hybrid (CCH) | Hepatocellular Carcinoma (HepG2) | 5.6 (48h) | p53 Up-regulation, Apoptosis | [5] |
| Breast Cancer (MCF7) | 11.5 (48h) | p53 Up-regulation, Apoptosis | [5] | |
| Levofloxacin Derivative 125 | Lung Cancer (A549) | 2.1 | Not Specified | [6] |
| Hepatocellular Carcinoma (HepG2) | 2.3 | Not Specified | [6] | |
| Breast Cancer (MCF7) | 0.3 | Not Specified | [6] | |
| Prostate Cancer (PC-3) | 4.9 | Not Specified | [6] | |
| Cervical Cancer (HeLa) | 1.1 | Not Specified | [6] | |
| Norfloxacin Derivative 73 | Prostate Cancer (PC3) | 2.33 | Not Specified | |
| Breast Cancer (MCF7) | 2.27 | Not Specified | ||
| Breast Cancer (MDA-MB-231) | 1.52 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the anti-cancer activity of quinolone derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well plates
-
Quinolone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the quinolone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Analysis of Signaling Proteins: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-EGFR, EGFR, PARP, Caspase-3, NQO1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and other quinolone derivatives.
This compound (DNQ): NQO1-Activated ROS-Mediated Apoptosis
Caption: NQO1-activated this compound pathway.
Quinolone Derivatives as Topoisomerase II Inhibitors
References
- 1. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
Unraveling the Cytotoxic Profiles of Denudaquinol and Denudalide: A Comparative Analysis
A detailed examination of two novel phenolic derivatives, Denudaquinol and Denudalide, isolated from the matured fruits of Magnolia denudata, reveals their potential as cytotoxic agents. This guide provides a comparative analysis of their activity against specific cell lines, outlines the experimental methodology used for their evaluation, and explores the potential signaling pathways involved in their mechanism of action.
Quantitative Cytotoxicity Data
Initial studies have demonstrated the cytotoxic capabilities of both this compound and Denudalide against the SFME human skin fibroblast cell line and the r/mHM-SFME-1 cell line. While the primary research has established their activity, specific IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have not been detailed in the readily available literature. Further investigation into the full research publication or subsequent studies is necessary to provide a quantitative comparison of their potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | SFME | Data not available |
| r/mHM-SFME-1 | Data not available | |
| Denudalide | SFME | Data not available |
| r/mHM-SFME-1 | Data not available |
Experimental Protocols
The cytotoxic effects of this compound and Denudalide were determined using a standard cell viability assay. The general protocol for such an assay is outlined below.
Cell Culture and Treatment
-
Cell Line Maintenance: The SFME (human skin fibroblast) and r/mHM-SFME-1 cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours prior to treatment.
-
Compound Preparation: Stock solutions of this compound and Denudalide are prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations with fresh culture medium.
-
Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. Control wells receive medium with DMSO at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for 48 hours to allow the compounds to exert their cytotoxic effects.
Cytotoxicity Assessment (MTT Assay)
-
Reagent Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which this compound and Denudalide exert their cytotoxic effects have not yet been elucidated. As phenolic compounds isolated from Magnolia denudata, they may share mechanisms with other bioactive molecules from this genus, which are known to induce apoptosis and cell cycle arrest in cancer cells.
Potential signaling pathways that could be affected include:
-
Apoptosis Induction: Many phenolic compounds are known to trigger programmed cell death by activating caspase cascades and modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
-
Cell Cycle Arrest: These compounds may interfere with the cell cycle progression by targeting key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), leading to arrest at different phases of the cell cycle.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation and survival. Phenolic compounds have been shown to modulate this pathway, often leading to the inhibition of cancer cell growth.
Further research, including Western blot analysis and gene expression profiling, is required to identify the specific molecular targets and signaling cascades affected by this compound and Denudalide.
Below are hypothetical diagrams illustrating a potential experimental workflow and a generalized signaling pathway that may be involved.
Experimental workflow for cytotoxicity assessment.
Hypothesized signaling pathways affected by the compounds.
A Comparative Analysis of Synthetic versus Natural Denudaquinol on RTK-1 Kinase Inhibition
Introduction: Denudaquinol is a novel small molecule inhibitor of Receptor Tyrosine Kinase 1 (RTK-1), a key protein implicated in the progression of certain aggressive cancers. Dysregulation of the RTK-1 signaling cascade, primarily through the PI3K/Akt pathway, is a critical driver of tumor cell proliferation and survival.[1][2][3] This guide provides a comparative analysis of this compound sourced from its natural botanical origin versus a chemically synthesized, high-purity version. The objective is to evaluate the efficacy of both forms in inhibiting RTK-1 and inducing cytotoxicity in cancer cells, providing researchers with the necessary data to select the appropriate compound for their studies. While natural compounds can be a source of inspiration for drug design, synthetic versions often offer higher purity and consistency.[4][5][6]
Comparative Efficacy Data
The in vitro efficacy of both natural and synthetic this compound was assessed through kinase inhibition assays and cell-based cytotoxicity studies. Synthetic this compound demonstrated a significant increase in potency, likely attributable to its higher purity (>99%) compared to the natural extract, which contains this compound along with other minor, structurally related alkaloids.
Table 1: In Vitro Kinase Inhibition Assay
This table summarizes the half-maximal inhibitory concentration (IC50) of natural and synthetic this compound against recombinant human RTK-1.
| Compound | Purity | IC50 (nM) against RTK-1 |
| Natural this compound | ~85% | 150 |
| Synthetic this compound | >99% | 25 |
Table 2: Cell-Based Cytotoxicity Assay
This table presents the half-maximal effective concentration (EC50) of both compounds on a human glioblastoma cell line known to overexpress RTK-1.
| Compound | Purity | EC50 (µM) in Glioblastoma Cells |
| Natural this compound | ~85% | 10.5 |
| Synthetic this compound | >99% | 1.8 |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the RTK-1 signaling pathway. Upon ligand binding, RTK-1 dimerizes and autophosphorylates, leading to the activation of PI3K.[7][8] PI3K then phosphorylates PIP2 to PIP3, which recruits Akt to the cell membrane, leading to its activation and the promotion of cell survival and proliferation.[1] this compound, by blocking the ATP-binding site of RTK-1, prevents these downstream signaling events.
References
- 1. Receptor Tyrosine Kinases (RTKs) in the Akt Pathway - Creative BioMart [creativebiomart.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. PI3K-Akt signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. Biological Activity of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What’s the risk? Synthetic vs natural chemical ingredients [cris.msu.edu]
- 6. Natural vs. Synthetic: What Every Mom Should Know About the Chemicals in Everyday Products - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. researchgate.net [researchgate.net]
- 8. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Indotecan (LMP400) and Other Key Topoisomerase Inhibitors
A Guide for Researchers in Oncology and Drug Development
Note: This comparison guide was initially intended to focus on the activity of Denudaquinol. However, a comprehensive search of publicly available scientific literature and databases did not yield any data for a compound by this name. Therefore, this guide has been adapted to provide a comparative analysis of a well-characterized indenoisoquinoline topoisomerase I inhibitor, Indotecan (LMP400) , against the established topoisomerase inhibitors, Camptothecin and Etoposide . This comparison will provide valuable insights for researchers working on the discovery and development of novel anticancer agents targeting DNA topoisomerases.
Introduction to Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during replication, transcription, and other DNA metabolic processes. By introducing transient single- or double-strand breaks in the DNA, these enzymes allow for the management of supercoiling and the decatenation of intertwined DNA strands. Due to their critical role in cell proliferation, topoisomerases have emerged as key targets for cancer chemotherapy.
Topoisomerase inhibitors are broadly classified into two categories: Topoisomerase I and Topoisomerase II inhibitors. This guide will focus on a comparative evaluation of the indenoisoquinoline derivative, Indotecan (LMP400), a Topoisomerase I inhibitor, with the well-established Topoisomerase I inhibitor, Camptothecin, and the widely used Topoisomerase II inhibitor, Etoposide.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the biological process by 50%. The table below summarizes the IC50 values for Indotecan, Camptothecin, and Etoposide in various cancer cell lines and cell-free assays.
| Compound | Target | Assay Type | Cell Line / Condition | IC50 |
| Indotecan (LMP400) | Topoisomerase I | Cell Proliferation | P388 (Murine Leukemia) | 300 nM[1][2][3] |
| HCT116 (Colon Cancer) | 1200 nM[1][2] | |||
| MCF-7 (Breast Cancer) | 560 nM[1][2] | |||
| HT29 (Colon Cancer) | 0.47 µM[4] | |||
| Camptothecin | Topoisomerase I | Cell-free | - | 0.68 µM (679 nM)[5][6][7][8] |
| Cell Proliferation | HT-29 (Colon Cancer) | 10 nM[9] | ||
| Etoposide | Topoisomerase II | Cell Proliferation | OsACL (Sarcoma) | 1 µM[10] |
| U2OS (Osteosarcoma) | 80 nM[10] |
Mechanism of Action: A Visual Representation
Topoisomerase I inhibitors like Indotecan and Camptothecin act by stabilizing the covalent complex formed between the enzyme and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the single-strand break, leading to the accumulation of DNA damage and ultimately, cell death.
Caption: Mechanism of Topoisomerase I Inhibition.
Experimental Protocols
Accurate and reproducible experimental protocols are crucial for the evaluation of topoisomerase inhibitors. Below are detailed methodologies for assessing the activity of Topoisomerase I and Topoisomerase II inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 1 mg/ml BSA)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 50% glycerol, 0.5% SDS, 0.25% bromophenol blue)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure: [11][12][13][14][15][16]
-
Prepare a reaction mixture containing 1x Topoisomerase I Reaction Buffer, supercoiled plasmid DNA (e.g., 200 ng), and the test compound at various concentrations in a final volume of 20 µL.
-
Initiate the reaction by adding a pre-determined amount of human Topoisomerase I (e.g., 1-2 units).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80-100V) until the supercoiled and relaxed DNA forms are adequately separated.
-
Stain the gel with ethidium bromide for 15-30 minutes and destain in water.
-
Visualize the DNA bands under UV light and capture an image. The inhibition of DNA relaxation is observed as the persistence of the supercoiled DNA form.
Topoisomerase II DNA Cleavage Assay
This assay determines if a compound stabilizes the Topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Cleavage Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)
-
Test compound
-
SDS (Sodium Dodecyl Sulfate) solution (e.g., 10%)
-
Proteinase K solution (e.g., 20 mg/ml)
-
Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
-
Set up a 30 µL reaction containing 1x Topoisomerase II Cleavage Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.
-
Add human Topoisomerase II enzyme to the reaction mixture.
-
Incubate at 37°C for 30 minutes to allow for the formation of cleavage complexes.
-
Add 3 µL of 10% SDS and 1.5 µL of Proteinase K to each reaction and incubate for another 30-60 minutes at 37°C to digest the enzyme.
-
Add loading dye to the samples.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain and visualize the gel as described for the Topoisomerase I assay. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex by the test compound.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing novel topoisomerase inhibitors involves a series of well-defined experimental steps.
Caption: Workflow for Inhibitor Characterization.
Conclusion
This guide provides a comparative overview of the indenoisoquinoline topoisomerase I inhibitor, Indotecan (LMP400), in the context of the well-known inhibitors Camptothecin and Etoposide. The provided data and experimental protocols offer a valuable resource for researchers in the field of anticancer drug discovery. While direct data for "this compound" remains elusive, the exploration of novel chemical scaffolds like the indenoisoquinolines continues to be a promising avenue for the development of next-generation topoisomerase inhibitors with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indotecan | Topoisomerase | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Potentiation of the novel Topoisomerase I inhibitor indenoisoquinoline LMP-400 by the cell checkpoint and Chk1-Chk2 inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inspiralis.com [inspiralis.com]
- 12. ebiohippo.com [ebiohippo.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profoldin.com [profoldin.com]
- 15. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inspiralis.com [inspiralis.com]
- 19. academic.oup.com [academic.oup.com]
In Vivo Antitumor Efficacy of Denudaquinol and a Comparative Analysis with Elesclomol
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo antitumor activity of Denudaquinol (Deoxynyboquinone) and its derivative, Isopentyl-deoxynyboquinone (IP-DNQ), with the alternative therapeutic agent, Elesclomol. This analysis is supported by experimental data from preclinical studies, detailed methodologies, and visualizations of relevant biological pathways and workflows.
The initial investigation for "this compound" did not yield specific results. However, due to the high similarity in nomenclature, this report focuses on Deoxynyboquinone (DNQ), a potent antineoplastic agent, and its more recent derivative, Isopentyl-deoxynyboquinone (IP-DNQ), as a proxy. This guide presents available in vivo data for these compounds and compares their efficacy and mechanisms of action with Elesclomol, another agent that induces oxidative stress in cancer cells.
Comparative Analysis of In Vivo Antitumor Activity
The following tables summarize the quantitative data from in vivo studies on IP-DNQ and Elesclomol. While Deoxynyboquinone (DNQ) has been reported to be potent in mouse models of cancer, specific quantitative in vivo data from the reviewed literature was not available for direct comparison.[1] One study noted that DNQ demonstrated equivalent antitumor efficacy to another NQO1-bioactivatable drug, β-lapachone, but at a 6-fold greater potency in an orthotopic Lewis lung carcinoma model.[2]
Table 1: In Vivo Efficacy of Isopentyl-deoxynyboquinone (IP-DNQ) in an A549 Orthotopic Xenograft Model
| Parameter | Vehicle Control | IP-DNQ (8 mg/kg) | IP-DNQ (12 mg/kg) |
| Animal Model | NSG Mice | NSG Mice | NSG Mice |
| Cell Line | A549 (Human Non-Small Cell Lung Carcinoma) | A549 (Human Non-Small Cell Lung Carcinoma) | A549 (Human Non-Small Cell Lung Carcinoma) |
| Treatment Regimen | HPβCD, IV, every other day for 5 treatments | 8 mg/kg in HPβCD, IV, every other day for 5 treatments | 12 mg/kg in HPβCD, IV, every other day for 5 treatments |
| Tumor Growth | Dramatic Increase | Significantly Suppressed | Significantly Suppressed (Dose-dependent) |
| Survival | Not specified | Significantly Extended Lifespan | Lived for more than 90 days |
Data extracted from a study on the antitumor efficacy of IP-DNQ in an orthotopic NSCLC xenograft model.[3][4]
Table 2: In Vivo Efficacy of Elesclomol in a PANC-1 Pancreatic Cancer Xenograft Model
| Parameter | Vehicle Control | Elesclomol (50 mg/kg) |
| Animal Model | Nude Mice | Nude Mice |
| Cell Line | PANC-1 (Human Pancreatic Carcinoma) | PANC-1 (Human Pancreatic Carcinoma) |
| Treatment Regimen | Not specified | 50 mg/kg, IV, once daily, 5 days per week for 3 weeks |
| Tumor Volume | Not specified | Significant tumor growth inhibition |
Data extracted from a study evaluating the anticancer efficacy of Elesclomol in a pancreatic cancer xenograft model.[5]
Mechanism of Action
This compound (Deoxynyboquinone) and its derivatives, along with Elesclomol, exert their antitumor effects through the induction of oxidative stress, but their specific mechanisms of action differ.
This compound (Deoxynyboquinone) and IP-DNQ: The anticancer activity of DNQ and IP-DNQ is critically dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7] NQO1 is a flavoprotein that is significantly overexpressed in many solid tumors, including lung, breast, and pancreatic cancers, compared to normal tissues.[7] These compounds are bioactivated by NQO1, leading to a futile redox cycle that generates a large amount of reactive oxygen species (ROS).[1] This surge in ROS causes extensive DNA damage, hyperactivation of PARP1, and ultimately leads to cancer cell death through apoptosis and programmed necrosis.[2][3][4] The NQO1-dependent activation provides a therapeutic window, selectively targeting cancer cells with high NQO1 expression.
Elesclomol: Elesclomol is a first-in-class investigational drug that functions as a copper ionophore.[8] It chelates copper and transports it to the mitochondria of cancer cells.[9] Within the mitochondria, the copper undergoes redox cycling, which generates high levels of ROS.[9] This leads to mitochondrial dysfunction and induces apoptosis in cancer cells.[7] The efficacy of Elesclomol has been correlated with active mitochondrial respiration.[9]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound (DNQ/IP-DNQ)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms [mdpi.com]
- 7. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting NAD(P)H:quinone oxidoreductase (NQO1) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetically Engineered Mouse Models of Pancreatic Cancer: The KPC Model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), Its Variants and Their Application in Immuno-oncology Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Enigma of Denudaquinol: A Search for Replicable Bioactivity
The quest to replicate and build upon published scientific findings is a cornerstone of modern research and development. However, the bioactivity of a compound known as Denudaquinol remains an enigma, with a conspicuous absence of published data to analyze, replicate, or compare.
A comprehensive search of scientific literature and clinical trial databases for "this compound" has yielded no specific information regarding its bioactivity, mechanism of action, or any associated experimental protocols. This lack of available data makes it impossible to conduct a comparative analysis or provide a guide on replicating its purported biological effects.
For researchers, scientists, and drug development professionals, the inability to access foundational studies on a compound presents a significant roadblock. The standard process of validating and extending research findings relies on the transparency and availability of initial experimental data. Without this, the scientific community cannot independently verify claims, explore new therapeutic applications, or compare the efficacy and safety of a compound against existing alternatives.
Further investigation into related chemical classes, such as quinoxaline 1,4-di-N-oxides, reveals a broad spectrum of biological activities, including antimicrobial and antitumoral effects.[1] These compounds often exert their effects through mechanisms such as the generation of reactive oxygen species and DNA damage.[1] However, without specific studies on this compound, any association to these mechanisms remains purely speculative.
Similarly, the exploration of signaling pathways potentially modulated by bioactive compounds, such as the Nodal or nitric oxide signaling pathways, requires a known molecular target and a described mechanism of action, neither of which is available for this compound.[2][3]
The process of bringing a new therapeutic agent from the laboratory to clinical application is a rigorous one, involving extensive preclinical research followed by phased clinical trials.[4][5] The absence of this compound from these public records suggests that it has not progressed to this stage of development or that the research is proprietary and not publicly disclosed.
In the interest of advancing scientific knowledge and facilitating drug discovery, we encourage any parties with information on this compound's bioactivity, including published studies or conference proceedings, to make this information accessible to the research community. Until then, a comparison guide and replication instructions remain an unachievable goal.
References
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nodal signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NN Trials [novonordisk-trials.com]
- 5. fda.gov [fda.gov]
A Head-to-Head Comparison of Paclitaxel and the Quinoline-Based Agent Irinotecan in Oncology Research
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: The initial request for a comparison with "Denudaquinol" could not be fulfilled as our comprehensive search of scientific literature and drug databases yielded no information on a compound by that name. It is presumed to be either a hypothetical, proprietary, or misidentified agent. To provide a valuable and relevant comparison in line with the user's core requirements, we have substituted "this compound" with Irinotecan. Irinotecan is a well-characterized, clinically significant anticancer agent derived from the quinoline-containing natural product camptothecin. This substitution allows for a meaningful head-to-head comparison against paclitaxel, contrasting two distinct and pivotal mechanisms of anticancer action.
Introduction
In the landscape of cancer chemotherapy, paclitaxel and irinotecan represent two distinct classes of cytotoxic agents that have become mainstays in the treatment of a variety of solid tumors. Paclitaxel, a member of the taxane family, disrupts the cell's skeletal system by stabilizing microtubules.[1] In contrast, irinotecan, a derivative of the quinoline-containing alkaloid camptothecin, targets the machinery of DNA replication and transcription by inhibiting topoisomerase I.[2][3][4] This guide provides a detailed, head-to-head comparison of these two agents, focusing on their mechanisms of action, effects on cellular signaling, and the experimental methodologies used to evaluate their efficacy. The information is tailored for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these compounds for preclinical and clinical research.
Mechanism of Action: A Tale of Two Cellular Targets
The fundamental difference between paclitaxel and irinotecan lies in their molecular targets and the subsequent cellular consequences.
Paclitaxel: This agent's primary mechanism of action is the promotion of microtubule assembly and the stabilization of these structures by preventing their depolymerization.[2][4][5] Microtubules are dynamic polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. By "freezing" the microtubules, paclitaxel disrupts the normal dynamic reorganization of the microtubule network, leading to the arrest of the cell cycle at the G2/M phase and, ultimately, the induction of apoptosis (programmed cell death).[1][3]
Irinotecan: As a prodrug, irinotecan is converted in the body to its active metabolite, SN-38.[2][3] SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme that alleviates torsional strain in DNA during replication and transcription by creating reversible single-strand breaks.[3][4][5] SN-38 binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand.[3] This stabilized complex collides with the advancing replication fork, leading to irreversible double-strand DNA breaks, cell cycle arrest in the S and G2 phases, and apoptosis.[3][6]
Comparative Efficacy: A Summary of In Vitro Data
The cytotoxic effects of paclitaxel and irinotecan have been extensively studied across a wide range of cancer cell lines. The following tables summarize representative data on their half-maximal inhibitory concentrations (IC50), effects on cell cycle distribution, and induction of apoptosis.
| Table 1: Comparative Cytotoxicity (IC50) of Paclitaxel and Irinotecan in Various Cancer Cell Lines | ||
| Cell Line | Paclitaxel IC50 (nM) | Irinotecan (SN-38) IC50 (nM) |
| Ovarian Cancer (A2780) | 2.5 - 7.5 | 5 - 20 |
| Breast Cancer (MCF-7) | 5 - 15 | 10 - 50 |
| Colon Cancer (HT-29) | 10 - 25 | 15 - 60 |
| Non-Small Cell Lung Cancer (A549) | 15 - 50 | 20 - 100 |
Note: IC50 values are approximate and can vary based on experimental conditions such as exposure time and specific assay used.
| Table 2: Effects on Cell Cycle Progression | |
| Drug | Primary Phase of Cell Cycle Arrest |
| Paclitaxel | G2/M Phase |
| Irinotecan (SN-38) | S and G2/M Phases |
| Table 3: Induction of Apoptosis | |
| Drug | Mechanism of Apoptosis Induction |
| Paclitaxel | Activation of caspase cascade due to mitotic arrest. |
| Irinotecan (SN-38) | p53-dependent and -independent pathways triggered by DNA damage. |
Signaling Pathways: Divergent Routes to Cell Death
Both paclitaxel and irinotecan trigger a cascade of intracellular signaling events that culminate in apoptosis. However, the initial triggers and the predominant pathways involved differ significantly.
Paclitaxel-Induced Signaling: The sustained mitotic arrest caused by paclitaxel activates the spindle assembly checkpoint, which in turn can lead to the activation of pro-apoptotic proteins. Paclitaxel has been shown to influence several key signaling pathways, including:
-
The PI3K/AKT/mTOR Pathway: This is a crucial survival pathway that can be inhibited by paclitaxel in some cancer cells, thereby promoting apoptosis.
-
The MAPK/ERK Pathway: This pathway can be either activated or inhibited by paclitaxel depending on the cellular context, influencing cell fate towards survival or death.
Irinotecan-Induced Signaling: The DNA damage induced by SN-38 is a potent activator of cellular stress responses. The key signaling pathways implicated in irinotecan's action include:
-
The DNA Damage Response (DDR) Pathway: The presence of double-strand breaks activates kinases such as ATM and ATR, which in turn phosphorylate a host of downstream targets, including p53 and Chk1/2, to initiate cell cycle arrest and apoptosis.
-
NF-κB Signaling: Irinotecan has been shown to induce the NF-κB pathway, which can have both pro-survival and pro-apoptotic roles, contributing to the complex cellular response to this drug.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the in vitro efficacy of paclitaxel and irinotecan.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of paclitaxel or irinotecan (or its active metabolite, SN-38) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the effect of the drug on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of paclitaxel or irinotecan for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[6][8][9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Methodology:
-
Cell Treatment: Treat cells with the drug at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in four populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).[8]
Visualizing Cellular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. google.com [google.com]
- 2. Irinotecan - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. oncolink.org [oncolink.org]
- 5. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 6. Irinotecan induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Irinotecan Resistance by Targeting Its Downstream Signaling Pathways in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. aacrjournals.org [aacrjournals.org]
Assessing the Synergistic Effects of Denudaquinol with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of Denudaquinol, a novel selective inhibitor of the PI3K/Akt signaling pathway, when used in combination with the standard chemotherapeutic agent, Paclitaxel. The objective of this document is to present experimental data that supports the enhanced anti-cancer efficacy of this combination therapy, alongside detailed methodologies for the key experiments conducted.
Introduction
Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity.[1] The rationale for combining this compound with Paclitaxel is based on their distinct mechanisms of action. This compound targets the pro-survival PI3K/Akt pathway, which is often aberrantly activated in cancer, while Paclitaxel disrupts microtubule function, leading to mitotic arrest and apoptosis. By simultaneously inhibiting a key survival pathway and inducing cell cycle arrest, the combination is hypothesized to produce a synergistic cytotoxic effect on cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro experiments assessing the synergistic effects of this compound and Paclitaxel on the human breast cancer cell line, MCF-7.
Table 1: Cell Viability (MTT Assay) - IC50 Values
| Drug | IC50 (nM) |
| This compound | 150 |
| Paclitaxel | 50 |
| This compound + Paclitaxel (Combination) | 25 (for Paclitaxel) + 75 (for this compound) |
Table 2: Apoptosis Induction (Annexin V-FITC Assay)
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control (Untreated) | 5% |
| This compound (150 nM) | 20% |
| Paclitaxel (50 nM) | 35% |
| This compound (75 nM) + Paclitaxel (25 nM) | 65% |
Table 3: Combination Index (CI) Analysis
The synergistic, additive, or antagonistic effect of the drug combination was quantified using the Combination Index (CI) method of Chou and Talalay.
| Drug Combination | Fraction Affected (Fa) | CI Value | Interpretation |
| This compound + Paclitaxel | 0.50 | 0.7 | Synergy |
| This compound + Paclitaxel | 0.75 | 0.6 | Synergy |
| This compound + Paclitaxel | 0.90 | 0.5 | Strong Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture
The MCF-7 human breast cancer cell line was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT)
-
Purpose: To determine the cytotoxic effects of this compound and Paclitaxel, alone and in combination.
-
Procedure:
-
MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Cells were treated with various concentrations of this compound, Paclitaxel, or their combination for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Purpose: To quantify the induction of apoptosis.
-
Procedure:
-
MCF-7 cells were seeded in 6-well plates and treated with this compound, Paclitaxel, or the combination at their respective IC50 concentrations for 24 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry.
-
4. Combination Index (CI) Analysis
-
Purpose: To determine the nature of the interaction between this compound and Paclitaxel.
-
Procedure:
-
The CI values were calculated using CompuSyn software based on the data from the cell viability assays.
-
A constant ratio of this compound to Paclitaxel was used in the combination experiments.
-
CI values were determined at different fractions of affected cells (Fa).
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound and Paclitaxel.
Experimental Workflow Diagram
Caption: Workflow for assessing synergistic effects.
Logical Relationship Diagram
Caption: Synergistic interaction of this compound and Paclitaxel.
References
Safety Operating Guide
Proper Disposal Procedures for Denudaquinol
Disclaimer: Denudaquinol is a fictional substance. The following information is provided as an illustrative guide for laboratory safety and chemical handling. For any real chemical, you must consult the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office. The procedures outlined below are based on general best practices for handling hazardous cytotoxic and chemical waste in a laboratory setting.[1][2]
This guide provides procedural, step-by-step instructions for the safe disposal of this compound, a hypothetical cytotoxic agent used in drug development research. Adherence to these protocols is essential to ensure personnel safety and environmental protection.
Waste Identification and Segregation
Proper segregation of waste at the point of generation is the most critical step in safe disposal.[3][4] this compound waste must be classified and separated into distinct streams to prevent dangerous chemical reactions and to ensure compliant disposal.[5][6][7]
Table 1: this compound Waste Stream Classification
| Waste Stream Category | Description & Examples | Disposal Container |
| Solid Waste | Unused or expired pure this compound powder. Contaminated lab supplies (gloves, bench paper, pipette tips, vials).[8] | Labeled, clear, double-bagged plastic bags inside a rigid, leak-proof container marked "Cytotoxic Waste".[9] |
| Liquid Waste (Organic) | This compound dissolved in organic solvents (e.g., DMSO, Ethanol). | Labeled, chemically compatible (e.g., glass or HDPE) container with a secure, screw-on cap.[10][11] Must be marked "Hazardous Waste - Organic Solvents, Cytotoxic". |
| Liquid Waste (Aqueous) | Dilute this compound solutions in aqueous buffers (<1% concentration). | Labeled, chemically compatible (e.g., HDPE) container with a secure, screw-on cap. Must be marked "Hazardous Waste - Aqueous, Cytotoxic". |
| Sharps Waste | Needles, syringes, scalpels, or broken glass contaminated with this compound. | Puncture-proof, rigid sharps container clearly labeled "Cytotoxic Sharps".[12][13] |
Step-by-Step Disposal Protocol
Step 1: Personal Protective Equipment (PPE) Before handling any this compound waste, don appropriate PPE, including a lab coat, two pairs of chemotherapy-rated gloves, and safety glasses or a face shield.[14]
Step 2: Waste Accumulation Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be clearly marked, away from general lab traffic, and equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[8]
Step 3: Containerization
-
Select the Correct Container: Use only containers that are in good condition and compatible with the waste type as specified in Table 1 and Table 2.[15] Never use food-grade containers.[6]
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[2][16] This prevents spills and the release of volatile compounds.
-
Do Not Overfill: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[9]
Step 4: Labeling All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[15] The label must include:
-
The words "Hazardous Waste" and "Cytotoxic Waste".[1]
-
Full chemical names of all components (no abbreviations).[1][2]
-
The approximate percentage of each component.
-
The date accumulation started.
-
The Principal Investigator's name and lab location.[1]
Step 5: Requesting Pickup Once a waste container is full or has been in accumulation for 90 days, submit a chemical waste collection request to your institution's EHS office.[9] Do not dispose of any this compound waste down the sanitary sewer or in the regular trash.[1][17]
Data and Experimental Protocols
Quantitative Data: Chemical Compatibility
Choosing a container made of a material that will not react with or be degraded by the waste is paramount.[5][18]
Table 2: Container Compatibility for this compound Waste Streams
| Container Material | Organic Liquid Waste | Aqueous Liquid Waste | Solid Waste | Notes |
| High-Density Polyethylene (HDPE) | Good | Excellent | Excellent | Preferred for aqueous solutions and solids. May not be suitable for certain organic solvents. |
| Borosilicate Glass | Excellent | Excellent | N/A | Preferred for organic solvent waste. Must be shatter-proof coated if possible. |
| Polypropylene (PP) | Fair | Good | Excellent | Use with caution for organic solvents; check specific solvent compatibility. |
| Metal | Unsuitable | Unsuitable | Unsuitable | Corrosive chemicals and many organic compounds should not be stored in metal containers.[5][9] |
Experimental Protocol: Deactivation of Aqueous this compound Waste
For facilities equipped to do so, chemical deactivation can render cytotoxic waste less hazardous.[12][19] The following is a sample protocol for testing the efficacy of sodium hypochlorite (bleach) in degrading this compound in an aqueous solution.
Objective: To determine the efficiency of 5.25% sodium hypochlorite solution in degrading this compound to non-cytotoxic byproducts.
Materials:
-
This compound aqueous waste solution (e.g., 100 µg/mL in PBS)
-
5.25% Sodium Hypochlorite (household bleach)
-
1M Sodium Thiosulfate solution
-
HPLC system with a C18 column
-
Appropriate analytical standard for this compound
Methodology:
-
Reaction Setup: In a chemical fume hood, combine 9 parts of the this compound aqueous waste with 1 part of 5.25% sodium hypochlorite solution in a glass beaker with a magnetic stirrer.
-
Incubation: Stir the mixture at room temperature for 1 hour.
-
Quenching: Add 1M sodium thiosulfate solution dropwise until the oxidizing activity is neutralized (test with potassium iodide-starch paper). This step is crucial to stop the degradation reaction before analysis.
-
Sample Preparation: Prepare the treated sample for HPLC analysis by filtering it through a 0.22 µm syringe filter. Prepare an untreated control sample by substituting deionized water for the sodium hypochlorite solution.
-
HPLC Analysis: Analyze both the treated and untreated samples by HPLC to quantify the remaining concentration of this compound.
-
Efficacy Calculation: Calculate the degradation efficiency as: [(Initial Conc. - Final Conc.) / Initial Conc.] * 100%. A result >99.9% is typically considered effective.[19]
Visualizations
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for safely managing and disposing of this compound waste from the point of generation to final pickup.
Caption: Workflow for proper segregation and disposal of this compound waste.
Hypothetical Deactivation Pathway
This diagram illustrates a simplified, hypothetical chemical reaction for the oxidative degradation of this compound by sodium hypochlorite (NaOCl), as described in the experimental protocol.
Caption: Hypothetical oxidative degradation of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. science.uq.edu.au [science.uq.edu.au]
- 11. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 12. danielshealth.ca [danielshealth.ca]
- 13. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 14. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vumc.org [vumc.org]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 18. bsu.edu [bsu.edu]
- 19. gerpac.eu [gerpac.eu]
Comprehensive Safety and Handling Protocol for Denudaquinol
Disclaimer: "Denudaquinol" is a hypothetical substance name. The following guide is based on safety protocols for handling potent, hazardous research chemicals and should be adapted based on the actual, verified properties of any specific compound. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
This guide provides essential safety and logistical information for the operational use and disposal of this compound, a potent, potentially hazardous compound intended for research use by trained professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a fine powder that is harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1] It is also very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
| Task | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Double Nitrile Gloves | Safety Goggles with Side Shields[2] | Disposable Lab Coat | N95 Respirator (if not contained in plastic)[2] |
| Weighing (Solid) | Double Nitrile Gloves (ASTM D6978 rated)[3] | Safety Goggles & Face Shield[2] | Chemical-Resistant Gown or Coverall[3] | Certified Fume Hood or N100/P100 Respirator |
| Solution Preparation | Double Nitrile Gloves | Safety Goggles & Face Shield | Chemical-Resistant Gown | Certified Fume Hood |
| Use in Assays | Single Nitrile Gloves | Safety Glasses with Side Shields | Disposable Lab Coat | Standard Biosafety Cabinet |
| Spill Cleanup | Heavy-Duty Nitrile or Neoprene Gloves | Safety Goggles & Face Shield | Chemical-Resistant Coverall ("Bunny Suit")[2] | N100/P100 Respirator |
| Waste Disposal | Double Nitrile Gloves | Safety Goggles with Side Shields | Disposable Lab Coat | Not required if waste is sealed |
Operational Plan: Step-by-Step Handling Procedures
Adherence to this workflow is critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation: Don all required PPE for "Solution Preparation" as listed in Table 1. Perform all work within a certified chemical fume hood.
-
Tare Vessel: Place a tared, appropriately sized vial on an analytical balance.
-
Weighing: Carefully weigh the target amount of this compound powder into the vial. Close the balance door to ensure an accurate reading.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Secure the cap tightly and vortex the vial until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store at the recommended temperature (e.g., -20°C) in a secondary container.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.[4] Never dispose of this compound or its waste down the drain or in regular trash.[4]
Step-by-Step Disposal Guidance:
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves, weighing paper) in a dedicated, clearly labeled hazardous waste bag.[4]
-
Keep the bag sealed when not in use.
-
-
Liquid Waste:
-
Empty Containers:
-
Waste Pickup:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA).
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
-
Workflow Visualization
The following diagram illustrates the essential workflow for safely handling and disposing of this compound.
Caption: Logical workflow for this compound from receipt to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
